molecular formula C8H7NO2S B1301940 3-(Hydroxymethyl)-2-benzothiazolinone CAS No. 72679-97-1

3-(Hydroxymethyl)-2-benzothiazolinone

Cat. No.: B1301940
CAS No.: 72679-97-1
M. Wt: 181.21 g/mol
InChI Key: QGEJJONTBKAEKC-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-2-benzothiazolinone is a useful research compound. Its molecular formula is C8H7NO2S and its molecular weight is 181.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(hydroxymethyl)-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c10-5-9-6-3-1-2-4-7(6)12-8(9)11/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEJJONTBKAEKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369997
Record name 3-(Hydroxymethyl)-1,3-benzothiazol-2(3H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID50369997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72679-97-1
Record name 3-(Hydroxymethyl)-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A-Z Guide to the Synthesis of 3-(Hydroxymethyl)-2-benzothiazolinone: Protocol, Mechanism, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(Hydroxymethyl)-2-benzothiazolinone, a key intermediate and active compound with applications in biocide formulations and materials science. The primary focus is on the most direct and industrially relevant synthetic route: the N-hydroxymethylation of 2-benzothiazolinone with formaldehyde. This document details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, and outlines methods for the characterization and validation of the final product. Furthermore, it addresses common challenges and safety considerations, offering a complete resource for researchers in organic synthesis and drug development.

Introduction: Significance of this compound

The benzothiazole scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and functional materials.[1] Within this class, 2-benzothiazolinones are of particular interest. The introduction of a hydroxymethyl group at the N-3 position to form this compound (also known as N-(Hydroxymethyl)benzothiazol-2-one) significantly modifies its chemical properties. This functionalization creates a reactive "masked formaldehyde" equivalent, making it a valuable intermediate for further chemical transformations and a potent biocide. Its ability to slowly release formaldehyde, a potent electrophile, is central to its antimicrobial activity. Understanding its synthesis is therefore critical for applications ranging from preservative formulations to the development of novel therapeutic agents.

The Chemistry of Synthesis

The most efficient and atom-economical method for preparing this compound is the direct condensation reaction between 2-benzothiazolinone and formaldehyde.[2]

Reaction Mechanism

The synthesis proceeds via a nucleophilic addition of the secondary amine nitrogen of the benzothiazolinone ring to the electrophilic carbonyl carbon of formaldehyde. The mechanism can be described as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-benzothiazolinone attacks the partially positive carbon atom of formaldehyde.

  • Proton Transfer: This initial addition results in a zwitterionic intermediate. A subsequent proton transfer, typically facilitated by the solvent (e.g., water), neutralizes the charges, forming the stable N-hydroxymethyl group.

The reaction is generally carried out in an aqueous or alcoholic medium and can proceed without the need for a strong catalyst, making it an accessible transformation.[2]

Synthesis Workflow Diagram

The following diagram illustrates the straightforward, single-step conversion of the starting materials to the final product.

Synthesis_Workflow Reactant1 2-Benzothiazolinone Process Condensation Reaction (Aqueous/Alcoholic Medium) Heating Reactant1->Process Reactant2 Formaldehyde (aq.) Reactant2->Process Product 3-(Hydroxymethyl)- 2-benzothiazolinone Process->Product

Caption: Reaction scheme for the N-hydroxymethylation of 2-benzothiazolinone.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks and definitive final product characterization.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Benzothiazolinone≥98%Sigma-Aldrich, TCI, etc.Starting material.
Formaldehyde Solution37 wt. % in H₂OFisher Scientific, etc.Contains methanol as a stabilizer.
Ethanol (Optional)Reagent Grade---Can be used as a co-solvent.
Deionized Water------Used for reaction and washing.
Diethyl EtherAnhydrous---For washing the final product.
Silica Gel 60 F254 Plates---Merck, etc.For Thin Layer Chromatography (TLC).
Equipment
  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • Rotary evaporator (optional)

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask, add 2-benzothiazolinone (15.1 g, 0.1 mol).

  • Reagent Addition: Add 37% aqueous formaldehyde solution (12.2 mL, approx. 0.15 mol). The slight excess of formaldehyde ensures complete conversion of the starting material.

  • Reaction Conditions: Heat the mixture with stirring to 60-70°C. The reaction is typically exothermic, and the solid starting material will dissolve as the reaction proceeds. Maintain this temperature for 2-3 hours.[3]

  • Monitoring the Reaction: Progress can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The product will have a different Rf value than the starting 2-benzothiazolinone. The reaction is complete when the starting material spot is no longer visible.

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature and then further in an ice bath. The product will often crystallize or precipitate directly from the reaction mixture.[4]

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid sequentially with cold deionized water (to remove any unreacted formaldehyde and other water-soluble impurities) and then with a small amount of cold diethyl ether (to aid in drying).

  • Drying: Dry the white crystalline product under vacuum or in a desiccator to a constant weight. A typical yield is in the range of 85-95%.

Characterization and Quality Control

Confirmation of the product's identity and purity is essential. Spectroscopic and physical data should be compared against literature values.

AnalysisExpected Result
Appearance White to off-white crystalline solid
Melting Point ~105-108 °C
¹H NMR (in DMSO-d₆)δ ~5.2 (s, 2H, -CH₂-), δ ~7.1-7.8 (m, 4H, Ar-H), δ ~8.1 (t, 1H, -OH)
IR (KBr, cm⁻¹) ~3300-3400 (br, O-H), ~1680 (s, C=O, amide)
Mass Spec (ESI-MS) m/z = 182.0 [M+H]⁺

Note: NMR chemical shifts (δ) are approximate and can vary slightly based on the solvent and instrument.

Safety and Handling

Researcher Discretion is Advised. This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.

  • Formaldehyde: Is a known carcinogen, toxic if inhaled or swallowed, and can cause severe skin burns and allergic reactions.[5][6] Always handle aqueous formaldehyde solutions with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8]

  • 2-Benzothiazolinone: May cause skin and eye irritation. Standard chemical handling precautions should be observed.[9]

  • General Precautions: Avoid inhalation of vapors and direct contact with skin and eyes. Ensure emergency safety equipment (eyewash station, safety shower) is readily accessible.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction.Extend the reaction time or slightly increase the temperature. Ensure adequate stirring.
Product loss during workup.Ensure the crystallization/precipitation mixture is thoroughly cooled before filtration. Use minimal amounts of cold solvents for washing.
Product is Oily/Gummy Presence of impurities or water.Ensure the product is washed thoroughly with cold water. If necessary, recrystallize from a suitable solvent like an ethanol/water mixture.
Incomplete drying.Dry the product under high vacuum for an extended period.

Conclusion

The synthesis of this compound via the direct condensation of 2-benzothiazolinone with formaldehyde is a highly efficient, reliable, and straightforward method. The protocol described herein, grounded in established chemical principles, provides a clear pathway for obtaining high-purity material. By understanding the underlying mechanism and adhering to the detailed experimental and safety procedures, researchers can confidently produce this valuable compound for a variety of applications in chemical and pharmaceutical development.

References

  • Der Pharma Chemica. (n.d.). Synthesis of 3(n(1,3dioxo 1H benzo[de]isoquinolin-2(3H)-yl)alkyl)-2-(4- substituted) phenylthiazolidine-4-carboxylic acid.
  • ResearchGate. (n.d.). Mechanism of prepared 2-Hydrazobenzothiazole by nucleophilic substitution reactions.
  • Google Patents. (n.d.). CN1291981C - Preparation method of 3-methyl-2-benzothiazolinone hydrazone and its hydrochloride.
  • Biosynth. (n.d.). 3-Methyl-2-benzothiazolinone hydrazone HCl | 149022-15-1 | FM02072.
  • Chemical Papers. (n.d.). Synthesis and properties of 2-hydrazinobenzothiazole derivatives.
  • MDPI. (n.d.). Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides.
  • ResearchGate. (n.d.). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity.
  • ChemicalBook. (n.d.). 3-METHYL-2-BENZOTHIAZOLINONE HYDRAZONE HYDROCHLORIDE(4338-98-1) 1H NMR spectrum.
  • ResearchGate. (n.d.). Methods for synthesis of benzo[d]thiazol‐2(3H)‐ ones and....
  • ResearchGate. (2001). Determination of airborne formaldehyde by active sampling on 3-methyl-2-benzothiazolinone hydrazone hydrochloride-coated glass fibre filters.
  • Carl ROTH. (n.d.). Safety Data Sheet: Formaldehyde solution.
  • Asian Journal of Chemistry. (n.d.). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine.
  • ECHEMI. (n.d.). 2-Benzothiazolinone, hydrazone SDS, 615-21-4 Safety Data Sheets.
  • National Institutes of Health. (n.d.). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one - PMC.
  • PubMed. (n.d.). Determination of airborne formaldehyde by active sampling on 3-methyl-2-benzothiazolinone hydrazone hydrochloride-coated glass fibre filters.
  • ResearchGate. (n.d.). A novel, simple, and facile synthesis of 3-(3-benzyl-2,3-dihydrobenzo[ d ]thiazol-2-yl)benzo[ d ]oxazole-2(3 H )-thione derivatives.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Evans Vanodine. (2022). SAFETY DATA SHEET FORMALDEHYDE LIQUID.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Reactions of benzotriazole with formaldehyde and aliphatic primary amines: selective formation of 1 : 1 : 1, of 2 : 2 : 1, and of 2 : 3 : 2 adducts and a study of their reactions with nucleophiles.
  • Google Patents. (n.d.). WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
  • New Jersey Department of Health. (n.d.). Formaldehyde - Hazardous Substance Fact Sheet.
  • Organic Chemistry Portal. (n.d.). Benzoin Condensation.
  • YouTube. (2020, October 28). Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP.

Sources

Introduction: The Benzothiazolinone Scaffold and the Significance of N-Substitution

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 3-(Hydroxymethyl)-2-benzothiazolinone

This guide provides a detailed technical overview of this compound, a derivative of the versatile benzothiazole heterocyclic system. While this specific compound is not as extensively documented as some of its counterparts, this paper will synthesize available data with established chemical principles to offer a comprehensive profile for researchers, scientists, and professionals in drug development. We will delve into its synthesis, physicochemical properties, spectroscopic signature, reactivity, and potential biological significance, providing both established data and scientifically grounded predictions.

The benzothiazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The 2-benzothiazolinone substructure, in particular, serves as a valuable starting point for the synthesis of novel bioactive compounds. Substitution at the nitrogen atom (position 3) is a common strategy to modulate the molecule's steric and electronic properties, thereby influencing its biological target interactions and pharmacokinetic profile. The introduction of a hydroxymethyl group at this position, to form this compound, is of particular interest as it introduces a polar, reactive handle that can participate in hydrogen bonding and serve as a point for further chemical modification.

Synthesis of this compound

The most probable and direct synthetic route to this compound is the reaction of 2-benzothiazolinone with formaldehyde. This reaction is a classic example of a hydroxymethylation of an amide-like nitrogen.

Proposed Reaction Mechanism

The synthesis proceeds via a nucleophilic addition of the nitrogen atom of the 2-benzothiazolinone to the electrophilic carbonyl carbon of formaldehyde. The lone pair of electrons on the nitrogen atom attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. A subsequent proton transfer results in the final N-hydroxymethylated product. The reaction is typically carried out under basic or neutral conditions.

Diagram: Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_product Product 2-Benzothiazolinone This compound 2-Benzothiazolinone->this compound + CH2O Formaldehyde

Caption: Reaction of 2-benzothiazolinone with formaldehyde.

General Experimental Protocol
  • Reaction Setup: To a solution of 2-benzothiazolinone in a suitable solvent (e.g., water, ethanol, or a mixture), add an aqueous solution of formaldehyde (e.g., 37 wt. % in water).

  • Catalyst (Optional): A mild base, such as potassium carbonate or triethylamine, can be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-60 °C) for several hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product may precipitate. If not, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its solubility, stability, and potential for formulation in drug delivery systems.

PropertyValueSource
CAS Number 72679-97-1Chemical Supplier Data
Molecular Formula C8H7NO2SCalculated
Molecular Weight 181.21 g/mol Calculated
Melting Point 102 °C[2]
Boiling Point (Predicted) 364.0 ± 44.0 °C[2]
Density (Predicted) 1.3055 g/cm³[2]
pKa (Predicted) 13.19 ± 0.10[2]

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of this compound. While experimental spectra are not widely published, the expected key features can be predicted based on its structure.

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: A complex multiplet pattern in the range of δ 7.0-8.0 ppm, corresponding to the four protons on the benzene ring.

  • Hydroxymethyl Protons (-CH₂-OH): A singlet or a doublet (if coupled to the hydroxyl proton) at approximately δ 5.0-5.5 ppm.

  • Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range, depending on the solvent and concentration, and will be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon (C=O): A peak in the downfield region, around δ 170 ppm.

  • Aromatic Carbons: Multiple peaks in the range of δ 110-140 ppm.

  • Hydroxymethyl Carbon (-CH₂-OH): A peak around δ 60-70 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹.

  • C=O Stretch (Amide): A strong, sharp absorption band around 1680-1700 cm⁻¹.

  • C-N Stretch: An absorption band in the region of 1200-1350 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Characteristic absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): A peak at m/z = 181, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Expect to see a significant fragment at m/z = 151, corresponding to the loss of the formaldehyde unit (-CH₂O). Other fragments would arise from the cleavage of the benzothiazolinone ring.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by the N-hydroxymethyl group and the benzothiazolinone ring system.

Reactivity of the N-Hydroxymethyl Group

The N-hydroxymethyl group is a versatile functional handle. The hydroxyl group can undergo reactions typical of primary alcohols, such as:

  • Esterification: Reaction with acyl chlorides or anhydrides to form esters.

  • Etherification: Reaction with alkyl halides under basic conditions to form ethers.

  • Oxidation: Oxidation to the corresponding N-formyl derivative.

Furthermore, N-hydroxymethyl compounds can act as formaldehyde synthons, and under certain conditions (e.g., acidic or strongly basic), they can release formaldehyde. This retro-reaction is a key consideration for the stability of the molecule.

Stability of the Benzothiazolinone Ring

The amide bond within the lactam ring of 2-benzothiazolinone is relatively stable to hydrolysis under neutral conditions[3]. However, under strong acidic or basic conditions, the ring can be opened. The stability of N-hydroxymethyl amides can be influenced by substitution on the nitrogen atom[4].

Diagram: Potential Reactions of this compound

G This compound This compound Ester Derivative Ester Derivative This compound->Ester Derivative Acyl Chloride Ether Derivative Ether Derivative This compound->Ether Derivative Alkyl Halide, Base N-Formyl Derivative N-Formyl Derivative This compound->N-Formyl Derivative Oxidation 2-Benzothiazolinone 2-Benzothiazolinone This compound->2-Benzothiazolinone Acid/Base (+ CH2O)

Caption: Key reaction pathways of the target molecule.

Potential Biological Activity and Applications in Drug Development

While no specific biological studies on this compound have been identified, the broader class of benzothiazole derivatives is known for a wide range of pharmacological activities[1][5]. These include:

  • Anticancer Activity: Many benzothiazole derivatives have shown potent anticancer effects.

  • Antimicrobial Activity: The benzothiazole scaffold is present in numerous compounds with antibacterial and antifungal properties.

  • Anti-inflammatory Activity: Certain derivatives have demonstrated significant anti-inflammatory effects.

  • Neuroprotective Effects: Some benzothiazoles are being investigated for their potential in treating neurodegenerative diseases.

The introduction of the hydroxymethyl group onto the 2-benzothiazolinone core could influence its biological activity in several ways:

  • Increased Polarity and Solubility: The hydroxyl group can increase the aqueous solubility of the compound, which is often a desirable property for drug candidates.

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially leading to stronger interactions with biological targets such as enzymes and receptors.

  • Metabolic Handle: The hydroxymethyl group can serve as a site for metabolic transformations (e.g., oxidation or conjugation), which would affect the compound's pharmacokinetic profile.

Further research is warranted to explore the specific biological activities of this compound and its potential as a lead compound or an intermediate in the synthesis of more complex drug candidates.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.

  • Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or in a fume hood.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek medical attention immediately.

It is important to note that some N-hydroxymethyl compounds can release formaldehyde, which is a known sensitizer and potential carcinogen[6]. Therefore, appropriate care should be taken to avoid conditions that could lead to its decomposition.

Conclusion

This compound is a derivative of the pharmacologically significant benzothiazole family. While detailed experimental data for this specific compound is limited, its chemical properties and reactivity can be largely predicted from established chemical principles. Its synthesis from 2-benzothiazolinone and formaldehyde is straightforward, and the resulting hydroxymethyl group provides a versatile handle for further chemical modifications. The introduction of this polar functional group may impart favorable pharmacokinetic properties and new biological activities. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related N-substituted benzothiazolinones. Further experimental investigation is necessary to fully elucidate its chemical and biological profile.

References

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature - Master Organic Chemistry. Available at: [Link]

  • III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed. Available at: [Link]

  • Synthesis and various biological activities of benzothiazole derivative: A review. Available at: [Link]

  • Formaldehyde and Formalin Contact Allergy - DermNet. Available at: [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives - Progress in Chemical and Biochemical Research. Available at: [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 3-(Hydroxymethyl)-2-benzothiazolinone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-(Hydroxymethyl)-2-benzothiazolinone, a key heterocyclic compound, holds significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique structural features, comprising a benzothiazole core functionalized with a hydroxymethyl group, impart a range of physical and chemical properties that are crucial for its application and development. This technical guide provides a comprehensive overview of the core physical properties of this compound, offering a foundational understanding for researchers and developers. Due to the limited availability of extensive experimental data in publicly accessible literature, this guide synthesizes known values with predicted data and outlines the standard methodologies for their experimental determination, ensuring a scientifically robust resource.

Core Physical and Chemical Identifiers

A precise understanding of the fundamental identifiers of a compound is paramount for any scientific investigation. These identifiers form the basis for database searches, regulatory submissions, and consistent scientific communication.

IdentifierValueSource
Chemical Name This compound-
CAS Number 72679-97-1-
Molecular Formula C₈H₇NO₂S-
Molecular Weight 181.21 g/mol -

Diagram of the Molecular Structure of this compound:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Powder Powder the sample Pack Pack into capillary tube Powder->Pack Place Place in apparatus Heat Heat slowly Place->Heat Record Record melting range Heat->Record cluster_prep cluster_prep cluster_measurement cluster_measurement cluster_prep->cluster_measurement Transfer

Caption: Workflow for melting point determination.

Solubility Assessment

Understanding the solubility profile of this compound is crucial for its formulation in drug delivery systems and for designing appropriate reaction conditions in synthetic chemistry.

Experimental Protocol: Qualitative and Quantitative Solubility Determination

  • Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane).

  • Qualitative Assessment: To a small, fixed amount of this compound (e.g., 10 mg) in a test tube, the solvent is added dropwise with agitation at a controlled temperature (e.g., 25°C). The visual observation of dissolution provides a qualitative assessment (e.g., soluble, sparingly soluble, insoluble).

  • Quantitative Assessment (Shake-Flask Method): An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Causality and Trustworthiness: The shake-flask method is the gold standard for determining equilibrium solubility. By ensuring an excess of the solid phase and allowing sufficient time to reach equilibrium, the measured concentration accurately reflects the thermodynamic solubility. The use of a calibrated analytical method for quantification ensures the trustworthiness of the results.

Spectroscopic Characterization (Predicted)

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiazole ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns would be characteristic of the molecule's electronic environment.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule, including the carbonyl carbon of the thiazolinone ring, the aromatic carbons, and the carbon of the hydroxymethyl group.

  • Infrared (IR) Spectroscopy: Key characteristic absorption bands are expected for the C=O stretching of the lactam, the O-H stretching of the alcohol, and various C-H and C=C stretching and bending vibrations of the aromatic ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (181.21 g/mol ). Fragmentation patterns would provide further structural information.

Conclusion and Future Directions

This technical guide has consolidated the available physical property data for this compound and outlined the standard methodologies for their experimental determination. The current reliance on predicted data for several key properties highlights a significant gap in the scientific literature. Future research should focus on the experimental validation of these predicted values, a comprehensive study of its solubility in a wide range of pharmaceutically relevant solvents, and the full spectroscopic characterization of this important molecule. Such data will be invaluable for advancing its development in various scientific and industrial applications.

References

Navigating the Solubility Landscape of 3-(Hydroxymethyl)-2-benzothiazolinone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of Physicochemical Properties and Practical Methodologies for Drug Development Professionals

Introduction: The Significance of 3-(Hydroxymethyl)-2-benzothiazolinone in Modern Drug Discovery

This compound, a heterocyclic compound of growing interest, holds significant potential in the landscape of pharmaceutical research and development. Its structural motif, featuring a benzothiazole core, is a privileged scaffold in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. The introduction of a hydroxymethyl group at the 3-position imparts unique physicochemical characteristics that can profoundly influence its behavior in biological systems and its viability as a drug candidate. A thorough understanding of its solubility in a wide array of organic solvents is paramount for its successful application in drug formulation, synthesis, and purification processes.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the solubility of this compound. In the absence of extensive published quantitative data for this specific molecule, this guide adopts a predictive and comparative approach. By examining the properties of its parent compound, 2-benzothiazolinone, and structurally related analogs, we will deduce its likely solubility profile. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate the critical data necessary for their work.

Understanding the Molecular Architecture: A Precursor to Predicting Solubility

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a unique combination of a rigid, aromatic benzothiazole ring system and a flexible, polar hydroxymethyl group. This duality governs its interactions with various solvents.

The benzothiazolinone core is largely nonpolar, favoring interactions with nonpolar and moderately polar organic solvents through van der Waals forces and π-π stacking. Conversely, the hydroxymethyl group (-CH₂OH) introduces a site for hydrogen bonding, both as a donor (from the hydroxyl proton) and an acceptor (via the lone pairs on the oxygen atom). This group enhances the molecule's polarity and its potential to dissolve in protic and polar aprotic solvents.

The interplay of these features suggests that the solubility of this compound will be a nuanced balance between the nonpolar character of the heterocyclic system and the polar influence of the hydroxymethyl substituent.

Predicted Solubility Profile: An Evidence-Based Estimation

While direct experimental data for this compound is scarce, we can infer its solubility by examining its parent compound, 2-benzothiazolinone (CAS 934-34-9), and a structurally similar compound, 2-(hydroxymethyl)benzothiazole (CAS 37859-42-0).

2-Benzothiazolinone is reported to be soluble in organic solvents such as ethanol and acetone, with limited solubility in water[1][2]. This aligns with the predominantly nonpolar nature of its fused ring system.

The synthesis of related benzothiazole derivatives often employs organic solvents, providing further clues. For instance, the synthesis of certain benzothiazole-based coumarin derivatives involves recrystallization from ethanol, indicating good solubility in this solvent[3][4].

Based on this comparative analysis and the principles of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents as follows:

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Alcohols Methanol, EthanolHighThe hydroxymethyl group can form strong hydrogen bonds with the hydroxyl group of alcohols. The alkyl chains of the alcohols can interact with the nonpolar benzothiazole core.
Ketones Acetone, Methyl Ethyl KetoneHighThe polar carbonyl group of ketones can act as a hydrogen bond acceptor for the hydroxymethyl group. The overall polarity is favorable for dissolution.
Esters Ethyl AcetateModerate to HighThe ester group provides polarity and hydrogen bond accepting capabilities, facilitating interaction with the hydroxymethyl group.
Ethers Diethyl Ether, Tetrahydrofuran (THF)ModerateEthers are less polar than ketones and esters but can still act as hydrogen bond acceptors. THF is expected to be a better solvent than diethyl ether due to its higher polarity.
Chlorinated Solvents Dichloromethane, ChloroformModerateThese solvents are weakly polar and can interact with the nonpolar benzothiazole ring. The lack of hydrogen bonding capability may limit solubility compared to protic or polar aprotic solvents.
Aromatic Hydrocarbons Toluene, BenzeneLow to ModerateThe aromatic rings of these solvents can engage in π-π stacking with the benzothiazole system. However, their nonpolar nature will limit interaction with the polar hydroxymethyl group.
Aliphatic Hydrocarbons Hexane, HeptaneLowThese nonpolar solvents are unlikely to effectively solvate the polar hydroxymethyl group, leading to poor solubility.

It is crucial to emphasize that these are predictions. Experimental verification is essential for obtaining accurate solubility data for specific applications.

Experimental Determination of Solubility: A Step-by-Step Protocol

To empower researchers with the ability to generate precise solubility data, this section provides a detailed protocol for the widely accepted shake-flask method, in accordance with OECD Guideline 105.

Principle of the Method

The shake-flask method is a reliable technique for determining the saturation solubility of a compound in a given solvent. It involves agitating an excess amount of the solid compound in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess This compound B Add known volume of organic solvent A->B C Seal vial B->C D Agitate at constant temperature (e.g., 25°C) for 24-48 hours C->D E Allow to settle D->E F Withdraw aliquot of supernatant E->F G Filter through 0.22 µm syringe filter F->G H Dilute sample as needed G->H I Analyze concentration (HPLC or UV-Vis) H->I

Figure 1: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol

Materials and Equipment:

  • This compound (solid)

  • Organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and 0.22 µm syringe filters (compatible with the organic solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Centrifuge (optional)

Procedure:

  • Preparation of Test Samples:

    • Accurately weigh an amount of this compound that is in clear excess of its expected solubility into a vial. A preliminary test with a small amount of solvent can help estimate the approximate solubility.

    • Accurately add a known volume of the desired organic solvent to the vial.

    • Securely seal the vial to prevent solvent evaporation.

    • Prepare samples in triplicate for each solvent.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and the concentration measured. Equilibrium is achieved when consecutive measurements are consistent.

    • After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle. Alternatively, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.

  • Sampling and Sample Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. The filter should be compatible with the solvent to avoid introducing extractables. The first few drops of the filtrate should be discarded to saturate the filter material.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Determine the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

    • Calculate the solubility of the compound in the original undiluted sample, taking into account the dilution factor.

Molecular Interactions and Their Influence on Solubility

The solubility of this compound in different organic solvents is governed by the nature and strength of the intermolecular forces between the solute and solvent molecules.

G cluster_solute This compound cluster_solvent Organic Solvent solute Benzothiazolinone Core (Nonpolar, π-system) | Hydroxymethyl Group (Polar, H-bond donor/acceptor) solvent Solvent Properties: - Polarity - H-bond capability - Aromaticity solute->solvent Intermolecular Forces: - van der Waals - Dipole-Dipole - Hydrogen Bonding - π-π Stacking

Figure 2: Key Intermolecular Forces Governing Solubility.

  • Hydrogen Bonding: The hydroxymethyl group is the primary site for hydrogen bonding. In protic solvents like alcohols, it can both donate and accept hydrogen bonds, leading to strong solute-solvent interactions and high solubility. In polar aprotic solvents like acetone, it can act as a hydrogen bond donor to the carbonyl oxygen.

  • Dipole-Dipole Interactions: Both the benzothiazolinone ring system and the hydroxymethyl group contribute to the molecule's overall dipole moment. Polar solvents will interact favorably with these dipoles, enhancing solubility.

  • Van der Waals Forces: These dispersion forces are present in all interactions and are particularly important for the solubilization of the nonpolar benzothiazole core, especially in less polar solvents.

  • π-π Stacking: In aromatic solvents like toluene, the π-electron system of the solvent can interact with the π-system of the benzothiazole ring, contributing to solubility.

Conclusion: A Framework for Understanding and Determining Solubility

While a comprehensive, publicly available dataset on the solubility of this compound in organic solvents remains to be established, this technical guide provides a robust framework for researchers in the field. By understanding the molecule's structural features and leveraging comparative data from related compounds, a reliable prediction of its solubility profile can be made. More importantly, the detailed experimental protocol provided herein equips scientists with the necessary tools to determine the precise solubility of this promising compound in their specific solvent systems. This foundational knowledge is critical for advancing the development of this compound as a potential therapeutic agent, from early-stage discovery through to formulation and manufacturing.

References

  • The Good Scents Company. 2-hydroxybenzothiazole, 934-34-9. [Link]

  • PubChem. Benzothiazolone | C7H5NOS | CID 13625. [Link]

  • Pharmaffiliates. CAS No : 37859-42-0 | Product Name : 2-(Hydroxymethyl)benzothiazole. [Link]

  • Abdallah, A. E. M., Elgemeie, G. H., & Jones, P. G. (2022). Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 455–458. [Link]

  • Abdallah, A. E. M., Elgemeie, G. H., & Jones, P. G. (2022). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. IUCrData, 7(5), x220332. [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362. [Link]

Sources

An In-depth Technical Guide to the Anticipated Degradation Pathway of 3-(Hydroxymethyl)-2-benzothiazolinone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of 3-(Hydroxymethyl)-2-benzothiazolinone Degradation

Therefore, this technical guide adopts a predictive and principles-based approach. Leveraging established knowledge of the chemical reactivity of the benzothiazole ring system and the N-(hydroxymethyl) functional group, we will delineate the anticipated degradation pathways under various stress conditions. This document is intended to serve as a foundational resource for researchers initiating stability studies on this molecule, providing a robust framework for experimental design and the interpretation of potential findings.

Molecular Architecture and Inherent Reactivity

This compound possesses a bicyclic structure composed of a benzene ring fused to a thiazolinone ring. The key functional groups that will dictate its degradation are:

  • The Thiazolinone Ring: This heterocyclic system contains an amide-like linkage (lactam) and a thioether. The lactam is susceptible to hydrolysis, particularly under acidic or basic conditions. The sulfur atom can be a target for oxidation.

  • The N-(Hydroxymethyl) Group: This functional group is essentially a hemiaminal, which is known to be labile and can exist in equilibrium with the corresponding amine and formaldehyde. This moiety is a likely point of initial degradation.

Anticipated Degradation Pathways

Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop stability-indicating analytical methods. The following sections outline the probable degradation pathways for this compound under standard stress conditions.

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for many pharmaceutical compounds. The stability of this compound in aqueous solution is expected to be pH-dependent.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the primary site of hydrolytic attack is likely the N-(hydroxymethyl) group. Protonation of the hydroxyl group would facilitate the elimination of water, leading to the formation of a reactive N-acyliminium ion. This intermediate would readily react with water to release formaldehyde and 2-benzothiazolinone. Further hydrolysis of the lactam bond in the 2-benzothiazolinone ring could occur under more stringent acidic conditions, leading to the opening of the thiazolinone ring to form 2-(carboxymethylthio)aniline.

  • Base-Catalyzed Hydrolysis: In alkaline media, the N-(hydroxymethyl) group is also susceptible to degradation, potentially through a retro-Henry type reaction, yielding 2-benzothiazolinone and formaldehyde. The lactam bond of the thiazolinone ring is also prone to base-catalyzed hydrolysis, which would result in the formation of the sodium salt of 2-(carboxymethylthio)aniline. The stability of N-(hydroxymethyl) compounds has been noted to be lower under alkaline conditions in some cases.[1]

Proposed Hydrolytic Degradation Pathway of this compound

cluster_acid Acidic Hydrolysis cluster_base Alkaline Hydrolysis Parent_Acid This compound Intermediate_Acid N-Acyliminium Ion + H2O Parent_Acid->Intermediate_Acid H+ Product1_Acid 2-Benzothiazolinone + Formaldehyde Intermediate_Acid->Product1_Acid Product2_Acid 2-(Carboxymethylthio)aniline Product1_Acid->Product2_Acid Strong Acid/Heat Parent_Base This compound Product1_Base 2-Benzothiazolinone + Formaldehyde Parent_Base->Product1_Base OH- Product2_Base Salt of 2-(Carboxymethylthio)aniline Product1_Base->Product2_Base Strong Base/Heat

Caption: Proposed hydrolytic degradation pathways under acidic and alkaline conditions.

Oxidative Degradation

The sulfur atom in the thiazolinone ring is a prime target for oxidation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide (H₂O₂).

  • Oxidation of the Thioether: The sulfide moiety can be oxidized to a sulfoxide and subsequently to a sulfone. Therefore, the expected primary oxidative degradation products would be this compound-S-oxide and this compound-S,S-dioxide. These reactions can be influenced by the concentration of the oxidizing agent and the reaction conditions.[2]

Proposed Oxidative Degradation Pathway of this compound

Parent This compound Sulfoxide This compound-S-oxide Parent->Sulfoxide [O] (e.g., H₂O₂) Sulfone This compound-S,S-dioxide Sulfoxide->Sulfone [O] (e.g., H₂O₂)

Caption: Proposed oxidative degradation pathway of the thioether moiety.

Photolytic Degradation

Photodegradation involves the degradation of a molecule upon exposure to light. The benzothiazole ring system is aromatic and can absorb UV radiation, making it potentially susceptible to photolytic degradation.

  • Potential Photolytic Reactions: The specific photochemical reactions are difficult to predict without experimental data. However, potential pathways could involve radical-mediated reactions, photo-oxidation, or rearrangement of the ring system. It is also possible that the N-(hydroxymethyl) group could be cleaved under photolytic stress. The degradation pathway and the nature of the photoproducts can be highly dependent on the solvent and the presence of oxygen.

Experimental Protocols for Forced Degradation Studies

The following are detailed, self-validating protocols for conducting forced degradation studies on this compound.

General Experimental Workflow

cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution of This compound Stress Subject Aliquots to Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) Start->Stress Neutralize Neutralize/Quench Reactions at Defined Time Points Stress->Neutralize Dilute Dilute Samples to Working Concentration Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC-UV/DAD Method Dilute->Analyze Characterize Characterize Degradation Products by LC-MS/MS, NMR, etc. Analyze->Characterize

Caption: General workflow for conducting forced degradation studies.

Protocol for Hydrolytic Degradation
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Prepare 0.1 M HCl and 0.1 M NaOH solutions.

  • Stress Conditions:

    • Acid Hydrolysis: To a vial, add a known volume of the stock solution and an equal volume of 0.1 M HCl.

    • Base Hydrolysis: To a separate vial, add a known volume of the stock solution and an equal volume of 0.1 M NaOH.

    • Neutral Hydrolysis: To a third vial, add a known volume of the stock solution and an equal volume of purified water.

  • Incubation:

    • Incubate the vials at a controlled temperature (e.g., 60°C) and monitor at various time points (e.g., 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis:

    • At each time point, withdraw an aliquot from each vial.

    • For the acid-stressed sample, neutralize with an equivalent amount of 0.1 M NaOH.

    • For the base-stressed sample, neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute the neutralized and neutral samples with the mobile phase to a suitable concentration for HPLC analysis.

Protocol for Oxidative Degradation
  • Preparation of Solutions:

    • Prepare a stock solution of this compound (1 mg/mL).

    • Prepare a 3% (v/v) solution of hydrogen peroxide.

  • Stress Conditions:

    • To a vial, add a known volume of the stock solution and an equal volume of 3% H₂O₂.

  • Incubation:

    • Keep the vial at room temperature and protect it from light. Monitor at various time points.

  • Sample Preparation for Analysis:

    • At each time point, withdraw an aliquot and dilute it with the mobile phase to the target concentration.

Protocol for Photolytic Degradation
  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., water:acetonitrile, 50:50) at a concentration of 0.1 mg/mL.

    • Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Exposure:

    • Place the sample and the control in a photostability chamber and expose them to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • After the exposure period, dilute the samples with the mobile phase and analyze by HPLC.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.

Protocol for Method Development
  • Column and Mobile Phase Screening:

    • Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Screen different mobile phase compositions, such as acetonitrile/water and methanol/water, with a buffer (e.g., phosphate or acetate buffer) at different pH values.

  • Gradient Optimization:

    • Develop a gradient elution program to ensure the separation of the parent peak from any degradation products.

  • Detection Wavelength:

    • Determine the optimal detection wavelength by acquiring the UV spectrum of this compound using a photodiode array (PDA) detector.

  • Method Validation:

    • Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the stressed samples and demonstrating that the parent peak is free from any co-eluting degradation products (peak purity analysis).

Characterization of Degradation Products

The structural elucidation of significant degradation products is a critical step.

  • LC-MS/MS Analysis: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for obtaining the molecular weight and fragmentation pattern of degradation products. This information is invaluable for proposing chemical structures.

  • Isolation and NMR Spectroscopy: For definitive structural confirmation, major degradation products may need to be isolated using preparative HPLC. The isolated impurities can then be characterized by nuclear magnetic resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, etc.).

Data Presentation

All quantitative data from forced degradation studies should be summarized in a clear and concise table.

Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)

Stress ConditionTime (hours)% Assay of Parent Compound% Total DegradationNumber of DegradantsMajor Degradant(s) (% Area)
0.1 M HCl (60°C)2485.214.82DP1 (10.5%), DP2 (4.3%)
0.1 M NaOH (60°C)2478.921.13DP1 (15.2%), DP3 (5.9%)
3% H₂O₂ (RT)2490.59.52DP4 (6.8%), DP5 (2.7%)
Photolytic (ICH Q1B)-95.14.91DP6 (4.9%)
Thermal (80°C)4898.61.41DP7 (1.4%)

DP = Degradation Product; RT = Room Temperature

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, framework for understanding the potential degradation pathways of this compound. The proposed pathways are based on fundamental chemical principles and the known reactivity of related molecular scaffolds. It is imperative that these hypotheses are tested through rigorous experimental work.

Future research should focus on conducting comprehensive forced degradation studies as outlined in this guide. The identification and characterization of the resulting degradation products will be crucial for developing robust and reliable stability-indicating methods and for ensuring the safety and efficacy of any potential drug product containing this molecule.

References

  • Crews, P., Rodríguez, J., & Jaspars, M. (2007). Organic Structure Analysis. Oxford University Press.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
  • Ross, S. B., & Kopin, I. J. (1984). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Journal of Pharmacology and Experimental Therapeutics, 229(3), 815-820. [Link]

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3-(Hydroxymethyl)-2-benzothiazolinone: Technical Profile & History

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and chemical utility of 3-(Hydroxymethyl)-2-benzothiazolinone , a specialized heterocyclic intermediate.

CAS Registry Number: 72679-97-1 Molecular Formula: C₈H₇NO₂S Molecular Weight: 181.21 g/mol Synonyms: 3-(Hydroxymethyl)-1,3-benzothiazol-2(3H)-one; N-Hydroxymethyl-2-benzothiazolinone.[1]

Part 1: Executive Summary & Critical Distinction

This compound is a reactive heterocyclic intermediate primarily utilized in the synthesis of agrochemicals and prodrug systems.[1] It functions as a "masked" form of 2-benzothiazolinone, where the N-hydroxymethyl group serves as a biodegradable linker or a synthetic handle for further functionalization (e.g., N-chloromethylation).[1]

⚠️ Critical Technical Distinction

Do NOT confuse this compound with MBTH (3-Methyl-2-benzothiazolinone hydrazone). [1]

  • MBTH (CAS 38894-11-0): A common analytical reagent used for the spectrophotometric detection of aldehydes and phenols.[1]

  • This compound (CAS 72679-97-1): A synthetic intermediate formed by the reaction of 2-benzothiazolinone with formaldehyde.[1] It is not a hydrazone and has no direct application in colorimetric analysis.[1]

Part 2: Discovery and Historical Trajectory

The history of this compound tracks the evolution of benzothiazole chemistry from fundamental heterocyclic exploration to industrial agrochemical application.[1]

The Fundamental Discovery (1961)

The molecule was first formally characterized in 1961 by H. Zinner and W. Nimmich at the University of Rostock (then East Germany).[1] In their seminal work published in Journal für Praktische Chemie, they systematically explored the reactivity of benzazoles with aldehydes. They demonstrated that the lactam-like nitrogen at position 3 of the 2-benzothiazolinone scaffold possesses sufficient nucleophilicity to attack formaldehyde, yielding the N-hydroxymethyl derivative.[1] This established the compound as a stable, isolable intermediate rather than a transient species.[1]

The Industrial Agrochemical Era (1980s)

In the 1980s, the focus shifted from academic synthesis to industrial utility. Monsanto Company identified the 2-benzothiazolinone scaffold as a pharmacophore for herbicides and herbicide safeners (compounds that protect crops from herbicide damage).[1]

  • 1980: A pivotal patent (US 4,210,439 ) filed by Monsanto described derivatives of this scaffold, utilizing the hydroxymethyl group as a pivot point to attach various ester and ether chains to modulate lipophilicity and transport in plants.

  • 1985: John J. D'Amico , a prolific industrial chemist at Monsanto, published optimized synthesis routes in the Journal of Heterocyclic Chemistry, scaling up the production of the hydroxymethyl intermediate to support high-throughput screening of biological activity.

Systematic Derivatization (1990s)

In the 1990s, a Slovak research group led by V. Sutoris and V. Konečný conducted an exhaustive study of benzothiazole derivatives for pesticidal activity. Their work (e.g., Chemical Papers, 1994) utilized this compound as the starting material for "3-Alkoxycarbonyloxymethyl" derivatives.[1] They proved that the N-hydroxymethyl group could be converted into carbonates and carbamates, creating "soft" pesticides that degrade into the active benzothiazolinone core and harmless byproducts in the environment.[1]

Part 3: Chemical Synthesis & Mechanism[1]

The synthesis is a classic nucleophilic addition to a carbonyl group (formaldehyde), driven by the specific pKa properties of the benzothiazolinone nitrogen.

Reaction Mechanism[1][2][3]
  • Deprotonation/Activation: The N-H proton of 2-benzothiazolinone is weakly acidic (pKa ~10-11) due to the adjacent carbonyl and the aromatic ring.[1]

  • Nucleophilic Attack: The nitrogen lone pair attacks the electrophilic carbon of formaldehyde.[1]

  • Proton Transfer: A rapid proton transfer yields the neutral alcohol (hydroxymethyl) product.[1]

Synthesis Start 2-Benzothiazolinone (Nucleophile) TS Transition State (Hemiaminal Formation) Start->TS + HCHO, 90-100°C Reagent Formaldehyde (aq) (Electrophile) Reagent->TS Product This compound (Stable Product) TS->Product Cooling & Crystallization

Caption: Nucleophilic addition of 2-benzothiazolinone to formaldehyde yielding the N-hydroxymethyl derivative.

Laboratory Protocol (Optimized D'Amico Method)

This protocol is adapted from the high-yield methods developed in the 1980s.[1]

Reagents:

  • 2-Benzothiazolinone (1.0 eq)[1]

  • Formalin (37% aqueous formaldehyde) (1.5 - 2.0 eq)[1]

  • Solvent: Water or Ethanol/Water mixture.[1]

  • Catalyst: None usually required, though trace base (NaHCO₃) can accelerate the reaction.[1]

Step-by-Step Workflow:

  • Suspension: In a round-bottom flask equipped with a reflux condenser, suspend 2-benzothiazolinone (e.g., 15.1 g, 0.1 mol) in 50 mL of water.

  • Addition: Add 37% formalin solution (approx. 15 mL) to the suspension.

  • Reflux: Heat the mixture to reflux (approx. 100°C). The solid starting material will dissolve as it reacts, forming a clear solution.[1] Maintain reflux for 1-2 hours.

  • Crystallization: Remove the heat source.[1] Allow the solution to cool slowly to room temperature.[1] The product, being less soluble than the starting material in cold water, will crystallize out as white needles or plates.

  • Isolation: Filter the solid under vacuum. Wash with cold water to remove excess formaldehyde.[1]

  • Drying: Dry in a desiccator or air oven at 50°C. (Avoid high heat, as the reaction is reversible; high heat can drive off formaldehyde).[1]

Yield: Typically 85-95%.[1] Melting Point: 100–104°C.[1]

Part 4: Applications & Reactivity Profile

The utility of this compound lies in the reactivity of the hydroxyl group.[1] It acts as a versatile "handle" for further chemistry.[1]

Conversion to N-Chloromethyl Derivatives

The hydroxyl group can be substituted with chlorine using thionyl chloride (


).[1]
  • Product: 3-(Chloromethyl)-2-benzothiazolinone.[1]

  • Use: This is a potent alkylating agent used to attach the benzothiazolinone moiety to carboxylic acids (forming esters) or phenols.[1] This is the primary route for synthesizing "soft drug" prodrugs.[1]

Prodrug Design (The "Mannich Base" Strategy)

Pharmaceutical chemists use this molecule to improve the solubility of benzothiazolinone-based drugs.[1]

  • Mechanism: The N-hydroxymethyl derivative is more hydrophilic than the parent lactam.[1] In vivo, physiological pH or non-specific esterases hydrolyze the hemiaminal bond, releasing the active parent drug and formaldehyde (which is metabolized).

Agrochemical Synthesis

As explored by Sutoris et al., reacting the hydroxymethyl group with alkyl chloroformates yields carbonate derivatives :



These compounds often exhibit enhanced penetration through plant cuticles compared to the parent heterocycle.[1]
Reactivity Visualization[1]

Reactivity Center This compound Path1 Reaction with SOCl2 Center->Path1 Path2 Reaction with R-COCl Center->Path2 Path3 Thermal Decomposition Center->Path3 Prod1 3-(Chloromethyl)-2-benzothiazolinone (Alkylating Agent) Path1->Prod1 Prod2 N-Acyloxymethyl Prodrugs (Improved Solubility) Path2->Prod2 Prod3 2-Benzothiazolinone + HCHO (Retro-Aldol) Path3->Prod3

Caption: Divergent synthetic pathways from the hydroxymethyl scaffold.

Part 5: References

  • Zinner, H., & Nimmich, W. (1961).[1] "Benzazole and formaldehyde."[1][2] Journal für Praktische Chemie, 14(3), 139–149.[1] (The original discovery and synthesis paper).

  • Monsanto Company. (1980).[1][3][4] United States Patent 4,210,439.[1] "Safening of herbicides with benzothiazole derivatives." (Industrial application in agriculture).

  • D'Amico, J. J., Suba, L., & Ruminski, P. G. (1985). "Synthesis of benzothiazole derivatives." Journal of Heterocyclic Chemistry, 22(6), 1479–1482.[1] Link (Optimized synthesis protocol).[1]

  • Sutoris, V., Sekerka, V., & Konečný, V. (1994). "Benzothiazole Compounds. 41. Synthesis of 3-Alkoxycarbonyloxymethyl-2-benzothiazolinones." Chemical Papers, 48(4), 282.[1][5][6] (Systematic derivatization for pesticide activity).

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Methodological & Application

Application Note: Mechanistic Evaluation & Protocol Optimization for 3-(Hydroxymethyl)-2-benzothiazolinone (HMBT) as an Antifungal Agent

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

3-(Hydroxymethyl)-2-benzothiazolinone (HMBT) represents a distinct class of "dual-action" antifungal agents.[1] Unlike stable azoles or polyenes, HMBT functions as a prodrug-like electrophile .[1] Its N-hydroxymethyl moiety renders it a potential formaldehyde donor under physiological conditions, while the benzothiazolinone core (a metabolite of the industrial fungicide TCMTB) exerts independent antimicrobial pressure.

This guide addresses the specific challenges in evaluating HMBT: hydrolytic instability and mechanism differentiation . Standard antifungal protocols (CLSI M38-A2) often yield inconsistent results with HMBT due to solvent interactions and pH-dependent degradation.[1] This document provides optimized protocols to stabilize the compound during assay setup and methods to decouple its alkylating activity from its core pharmacophore activity.[1]

Chemical Properties & Handling

Critical Warning: HMBT is in dynamic equilibrium with formaldehyde and 2-benzothiazolinone in aqueous media.[1] Improper handling leads to premature degradation, resulting in data that reflects the activity of decomposition products rather than the parent molecule.[1]

PropertySpecificationExperimental Implication
CAS Number 20172-54-3Verification standard.[1]
Solubility DMSO (High), Ethanol (Moderate), Water (Low)Do NOT use alcohols for stock solutions; they can trans-acetalize or shift the equilibrium. Use anhydrous DMSO.[1]
Stability (pH < 5) ModerateStable in acidic fungal broths (e.g., Sabouraud Dextrose).[1]
Stability (pH > 7) LowRapid hydrolysis releases formaldehyde.[1] Avoid buffered RPMI 1640 at pH 7.0 if testing "prodrug" stability is not the goal.[1]
Half-Life < 6 hours in neutral aqueous solutionAssays must be read at 24h, but "kill" likely occurs in the first 4–6h.[1]

Mechanism of Action: The "Trojan Horse" Hypothesis

HMBT operates via a biphasic mechanism.[1] Understanding this is crucial for interpreting Minimum Inhibitory Concentration (MIC) data.

  • Phase I (Electrophilic Attack): The N-hydroxymethyl group acts as a masked alkylating agent.[1] Upon entering the fungal cell or the immediate periplasmic space, hydrolysis releases formaldehyde locally, cross-linking fungal cell wall proteins and DNA.[1]

  • Phase II (Core Inhibition): The breakdown product, 2-benzothiazolinone, remains active.[1] Benzothiazole derivatives are known to inhibit 14

    
    -demethylase (CYP51) , disrupting ergosterol biosynthesis similar to azoles [1].[1]
    
Pathway Visualization

The following diagram illustrates the degradation and dual-attack vector of HMBT.

HMBT_Mechanism HMBT 3-(Hydroxymethyl)- 2-benzothiazolinone (Parent) Hydrolysis Hydrolysis (pH/Enzyme mediated) HMBT->Hydrolysis Aqueous Media Formaldehyde Formaldehyde (Electrophile) Hydrolysis->Formaldehyde Release Benzothiazolone 2-Benzothiazolinone (Core Scaffold) Hydrolysis->Benzothiazolone Release Target1 DNA/Protein Cross-linking Formaldehyde->Target1 Alkylation Target2 CYP51 Inhibition (Ergosterol Block) Benzothiazolone->Target2 Competitive Binding Death Fungal Cell Death Target1->Death Target2->Death

Figure 1: Biphasic mechanism of HMBT showing hydrolysis into an alkylating agent (Formaldehyde) and an enzymatic inhibitor (Benzothiazolone).

Experimental Protocols

Protocol A: Optimized MIC Determination (Modified CLSI M38-A2)

Standard CLSI protocols use RPMI 1640 buffered to pH 7.[1]0. For HMBT, this pH accelerates degradation.[1] This modified protocol preserves the parent compound longer.

Objective: Determine the intrinsic antifungal activity of HMBT against filamentous fungi (e.g., Aspergillus fumigatus, Trichophyton rubrum).

Materials:

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).[1]

  • Media: RPMI 1640 w/ L-glutamine, buffered to pH 5.5 using MOPS (to slow hydrolysis) OR standard pH 7.0 (to mimic physiological turnover).

  • Inoculum: Spore suspension adjusted to

    
     CFU/mL.
    

Step-by-Step Workflow:

  • Stock Preparation: Dissolve HMBT in DMSO to a concentration of 1600

    
    g/mL. Note: Prepare fresh. Do not freeze-thaw.
    
  • Dilution Series: Perform 2-fold serial dilutions in DMSO first (not directly in broth) to maintain stability. You should have a range from 1600 to 3.13

    
    g/mL in DMSO.[1]
    
  • Intermediate Step: Dilute each DMSO concentration 1:50 into the culture medium. This reduces DMSO to 2% (non-toxic) and sets the final drug range (e.g., 32

    
    g/mL to 0.06 
    
    
    
    g/mL).
  • Inoculation: Add 100

    
    L of diluted drug/media to 96-well microplate wells. Add 100 
    
    
    
    L of fungal inoculum.[1]
  • Incubation: Incubate at 35°C for 48 hours (yeasts) or 72–96 hours (dermatophytes).

  • Readout: Visual score of 100% inhibition (optically clear).

Protocol B: Mechanism Differentiation (The Scavenger Test)

To prove that HMBT is not just a "formaldehyde releaser," you must block the formaldehyde and test if the benzothiazolone core still kills the fungus.

Rationale: Semicarbazide or Glutathione can scavenge free formaldehyde.[1] If HMBT retains activity in the presence of scavengers, the benzothiazolone core is active.[1]

Workflow:

  • Control A: HMBT alone (Standard MIC).

  • Control B: Formaldehyde alone (Determine MIC of pure formaldehyde).[1]

  • Experimental:

    • Pre-treat fungal media with 1 mM Semicarbazide (non-toxic concentration, verify for your strain).[1]

    • Perform HMBT MIC assay as described in Protocol A.

  • Interpretation:

    • MIC Unchanged: Activity is driven by the Benzothiazolone core (scavenging formaldehyde didn't help the fungus).[1]

    • MIC Increases (Potency drops): Activity is primarily driven by formaldehyde release.[1]

Data Analysis & Interpretation

When analyzing results, categorize the fungal response based on the "Dual-Action" profile.[1]

ObservationInterpretationNext Step
High Potency (MIC < 1

g/mL)
Synergistic effect of alkylation + core inhibition.[1]Proceed to cytotoxicity testing (fibroblasts).[1][2]
Loss of Potency at pH 7 vs pH 5 Compound hydrolyzes too fast; formaldehyde evaporates or reacts with media proteins before killing fungus.[1]Consider formulation encapsulation (liposomes).[1]
Resistant Mutants Likely resistance to the benzothiazolone core (CYP51 mutation), as resistance to formaldehyde is rare.[1]Sequence CYP51 gene in survivors.[1]
Experimental Decision Tree

Use this logic flow to troubleshoot low efficacy or inconsistent data.

Workflow Start Start: HMBT MIC Assay Result Analyze MIC Data Start->Result Good MIC < 4 µg/mL (Potent) Result->Good Consistent Poor MIC > 32 µg/mL (Weak) Result->Poor Inconsistent Tox Proceed to Cytotoxicity Assay Good->Tox CheckSolvent Check Solvent: Did you use Ethanol? Poor->CheckSolvent CheckpH Check pH: Was Media pH > 7.0? CheckSolvent->CheckpH No RetestDMSO Retest using Anhydrous DMSO CheckSolvent->RetestDMSO Yes RetestAcid Retest at pH 5.5 (Stabilize HMBT) CheckpH->RetestAcid Yes

Figure 2: Decision matrix for optimizing HMBT assay conditions.

References

  • Upadhyaya, R. K., et al. (2022).[1] "Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani." RSC Advances. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[1][3] "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition." CLSI Document M38-A2. Available at: [Link]

  • Marques, G. H., et al. (2014).[1][2] "Antifungal activity of 3-(heteroaryl-2-ylmethyl)thiazolidinone derivatives." Medicinal Chemistry. Available at: [Link]

  • Saeed, S., et al. (2010).[1] "Synthesis and biological evaluation of some new benzothiazole derivatives as antimicrobial agents." Molecules. (Contextualizing benzothiazole core activity).

Disclaimer: This protocol involves the use of chemicals that may release formaldehyde, a known carcinogen.[1] All procedures must be conducted in a certified chemical fume hood with appropriate PPE.[1]

Sources

Application Notes and Protocols for Testing the Antimicrobial Efficacy of 3-(Hydroxymethyl)-2-benzothiazolinone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Benzothiazole Scaffolds

The benzothiazole moiety, a heterocyclic scaffold, is a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities.[1][2] Derivatives of this core structure have been investigated for anticancer, anti-inflammatory, antiviral, and, most notably, antimicrobial properties.[1][3][4][5] The rise of multidrug-resistant pathogens presents a critical global health threat, necessitating the urgent development of novel antibiotics.[3][6] Benzothiazole derivatives are promising candidates in this endeavor, with studies indicating their ability to inhibit essential bacterial enzymes such as DNA gyrase and FtsZ, a key protein in bacterial cell division.[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial efficacy of a specific derivative, 3-(Hydroxymethyl)-2-benzothiazolinone. The protocols outlined herein are designed to establish a foundational understanding of the compound's spectrum of activity and potency, employing standardized methodologies to ensure data integrity and reproducibility.

Experimental Design: A Phased Approach to Efficacy Testing

A logical, stepwise approach is crucial for characterizing the antimicrobial profile of a novel compound. The following workflow is recommended to move from broad screening to more quantitative assessments.

Antimicrobial Testing Workflow cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Data Analysis & Interpretation A Stock Solution Preparation B Disk Diffusion Assay (Qualitative Screening) A->B Test Compound C Broth Microdilution for Minimum Inhibitory Concentration (MIC) B->C Active Compound D Determination of Minimum Bactericidal Concentration (MBC) C->D Subculturing from MIC wells E Data Compilation & Comparison D->E F Bacteriostatic vs. Bactericidal Determination E->F

Caption: A phased workflow for evaluating the antimicrobial efficacy of a novel compound.

Part 1: Preparation of Test Compound and Microbial Cultures

Preparation of this compound Stock Solution

The solubility of the test compound is a critical initial parameter. The choice of solvent should ideally be one with minimal intrinsic antimicrobial activity. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.

Protocol:

  • Solubility Testing: Begin by attempting to dissolve a small, known amount of this compound in sterile deionized water. If insoluble, proceed to test with a biocompatible organic solvent such as DMSO.

  • Stock Solution Preparation:

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 1 mL of DMSO to create a 10 mg/mL stock solution.

    • Ensure complete dissolution; vortex or sonicate if necessary.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.

    • Store the stock solution at -20°C. Note: The final concentration of DMSO in the test medium should not exceed 1% (v/v) to avoid solvent-induced toxicity to the microorganisms.

Selection and Preparation of Microbial Cultures

To determine the spectrum of activity, it is recommended to test against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a representative yeast species.

Recommended Strains:

  • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecium

  • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853), Klebsiella pneumoniae

  • Fungal: Candida albicans (e.g., ATCC 90028)

Protocol for Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

  • Transfer the colonies into a tube containing 5 mL of sterile saline (0.85% NaCl) or a suitable broth (e.g., Tryptic Soy Broth).

  • Vortex the suspension to ensure homogeneity.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13).

  • This standardized suspension is now ready for use in the subsequent assays.

Part 2: Antimicrobial Susceptibility Testing Protocols

Disk Diffusion Assay (Kirby-Bauer Method)

This method provides a qualitative assessment of antimicrobial activity and is an excellent preliminary screening tool.

Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with the test microorganism. If the compound is effective, it will diffuse into the agar and inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk.

Protocol:

  • Using a sterile cotton swab, uniformly streak the standardized microbial suspension over the entire surface of a Mueller-Hinton agar (MHA) plate. Rotate the plate approximately 60 degrees after each of the three streaking phases to ensure even coverage.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically place sterile blank paper disks (6 mm diameter) onto the agar surface.

  • Pipette a defined volume (e.g., 10 µL) of the this compound stock solution onto a disk.

  • Prepare control disks:

    • Positive Control: A disk with a known antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi).[2]

    • Negative Control: A disk with the solvent (e.g., DMSO) used to dissolve the test compound.

  • Incubate the plates at 35-37°C for 18-24 hours (up to 48 hours for C. albicans).

  • Measure the diameter of the zone of inhibition in millimeters (mm).

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a quantitative measure of the compound's potency.

Principle: The test compound is serially diluted in a 96-well microtiter plate, and a standardized inoculum of the microorganism is added. The plate is incubated, and the wells are observed for turbidity (growth).

MIC Protocol Workflow A Prepare 2-fold serial dilutions of This compound in a 96-well plate with broth. B Add standardized microbial suspension to each well. A->B C Include sterility control (broth only) and growth control (broth + inoculum) wells. B->C D Incubate the plate at 37°C for 18-24 hours. C->D E Visually inspect for turbidity. The lowest concentration without growth is the MIC. D->E

Caption: Workflow for the broth microdilution MIC assay.

Protocol:

  • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well microtiter plate.

  • In well 1, add 100 µL of MHB containing the desired starting concentration of this compound.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

  • Well 11 will serve as the growth control (no compound).

  • Well 12 will serve as the sterility control (broth only, no inoculum).

  • Prepare the final inoculum by diluting the 0.5 McFarland suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 50 µL of this final inoculum to wells 1 through 11.

  • Seal the plate and incubate at 35-37°C for 18-24 hours.

  • Determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits microbial growth (i.e., the first clear well).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay distinguishes between bacteriostatic (inhibits growth) and bactericidal (kills) activity.

Protocol:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate each aliquot onto a fresh MHA plate.

  • Incubate the MHA plate at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no growth (or a ≥99.9% reduction in CFU) on the subculture plate.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clear comparison.

Table 1: Sample Data Summary for Antimicrobial Activity

MicroorganismStrainTypeDisk Diffusion (Zone of Inhibition, mm)MIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
S. aureusATCC 29213Gram (+)
E. coliATCC 25922Gram (-)
P. aeruginosaATCC 27853Gram (-)
C. albicansATCC 90028Fungal

Interpretation:

  • Bacteriostatic vs. Bactericidal: The relationship between the MIC and MBC is used to determine the mode of action.

    • If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal .

    • If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic .

References

  • National Center for Biotechnology Information. (n.d.). Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of benzothiazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Review on the Developments of Benzothiazole-Containing Antimicrobial Agents. Retrieved from [Link]

  • PubMed. (2017). Antimicrobial activity of 2-mercaptobenzothiazole released from environmentally friendly nanostructured layered double hydroxides. Retrieved from [Link]

  • ScienceDirect. (n.d.). The acute toxicity and mutagenic potential of 3-methyl-2-benzothiazolinone hydrazone. Retrieved from [Link]

  • Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Antibacterial activity of the obtained benzothiazole derivatives 3-7. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-2-benzothiazolone hydrazone hydrochloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Methyl-2-benzothiazolinone hydrazone hydrochloride. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and antimicrobial activity evaluation of new dithiocarbamate derivatives bearing thiazole/benzothiazole rings. Retrieved from [Link]

  • PubMed. (2010). Synthesis and evaluation of some new benzothiazole derivatives as potential antimicrobial agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, reactions and antimicrobial activity of benzothiazoles. Retrieved from [Link]

Sources

protocol for assessing the stability of 3-(Hydroxymethyl)-2-benzothiazolinone in formulations

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stability Assessment Protocol for 3-(Hydroxymethyl)-2-benzothiazolinone

Executive Summary & Chemical Context[1][2][3][4]

This compound (3-HM-2-BTZ) represents a unique class of


-substituted heterocycles often utilized as prodrug moieties or biocidal precursors. Its stability profile is dominated by a single, critical chemical liability: the 

-hydroxymethyl group
.

Unlike standard amides,


-hydroxymethyl derivatives are "masked" formaldehyde carriers. In aqueous formulations, they exist in a dynamic equilibrium with the parent compound (2-benzothiazolinone) and free formaldehyde. Therefore, assessing the stability of 3-HM-2-BTZ is not merely about monitoring degradation; it is about characterizing the rate of reversion  under specific pH and solvent conditions.

This protocol departs from standard generic templates by prioritizing the quantification of this specific equilibrium and the resulting mass balance between the parent, the hydroxymethyl derivative, and the released formaldehyde.

Mechanism of Degradation (The "Why")

To design a valid stability protocol, one must understand the failure mode. The degradation of 3-HM-2-BTZ is primarily driven by acid/base-catalyzed deformylation.

The Chemical Pathway:

  • Protonation/Deprotonation: Depending on pH, the

    
    -hydroxymethyl group is activated.
    
  • C-N Bond Scission: The hemiaminal-like bond cleaves.

  • Release: 2-benzothiazolinone (stable heterocycle) and Formaldehyde (reactive electrophile) are generated.

Visualization: Degradation Pathway

The following diagram illustrates the equilibrium dynamics that must be monitored.

G Prodrug 3-(Hydroxymethyl)- 2-benzothiazolinone Inter Imine/Iminium Intermediate Prodrug->Inter pH < 4 (Acid Cat.) Fast Reversion Oxid S-Oxides (Secondary) Prodrug->Oxid Oxidative Stress (H2O2) Inter->Prodrug Excess HCHO Parent 2-Benzothiazolinone (Degradant A) Inter->Parent + H2O HCHO Formaldehyde (Degradant B) Inter->HCHO Release

Figure 1: The primary hydrolytic pathway of 3-HM-2-BTZ (Blue) yielding the parent heterocycle and formaldehyde (Red).

Analytical Method Development

Standard HPLC methods may fail if they induce degradation during the run. The method must be "stability-indicating," meaning it separates the active from its degradation products (specifically 2-benzothiazolinone).

Chromatographic Conditions (RP-HPLC)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Note: Low pH stabilizes the separation but minimizes on-column hydrolysis compared to neutral phosphate buffers.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV-Vis (PDA).

    • Quantification: 280 nm (Characteristic of benzothiazolinone ring).

    • Purity Check: 254 nm.

  • Temperature: 25°C (Keep column near ambient to prevent thermal degradation during analysis).

Sample Preparation (Critical Step)
  • Diluent: Acetonitrile (anhydrous).

  • Rationale: Avoid water in the diluent. Dissolving 3-HM-2-BTZ in water for analysis will immediately initiate the hydrolysis equilibrium, leading to false "low potency" results.

  • Procedure: Weigh standard/sample

    
     Dissolve in 100% ACN 
    
    
    
    Dilute to volume. Inject immediately.

Protocol 1: Forced Degradation (Stress Testing)

This phase defines the "intrinsic stability" of the molecule as per ICH Q1A(R2) guidelines.

Hydrolytic Stress (pH Profiling)

Since the molecule is a formaldehyde releaser, pH is the primary variable.

  • Conditions: Prepare 0.1 mg/mL solutions in buffers:

    • 0.1 N HCl (pH 1.2)

    • Acetate Buffer (pH 4.5)

    • Phosphate Buffer (pH 7.4)

    • 0.1 N NaOH (pH 13.0)

  • Sampling: T=0, 1h, 4h, 8h, 24h.

  • Acceptance: Determine the rate constant (

    
    ) for the appearance of 2-benzothiazolinone .
    
  • Expectation: High instability expected at pH < 3 and pH > 9. Maximum stability likely near pH 5-6.

Oxidative Stress
  • Reagent: 3% Hydrogen Peroxide (

    
    ).
    
  • Target: Sulfur oxidation (Sulfoxide/Sulfone formation on the thiazole ring).

  • Sampling: T=0, 2h, 24h.

Photostability
  • Condition: Expose solid sample and solution (in quartz cuvettes) to 1.2 million lux hours (ICH Q1B).

  • Control: Wrap one set of vials in aluminum foil (Dark Control).

Data Output Table: Stress Testing Summary

Stress ConditionPrimary Degradant ObservedMechanismAction Limit (Example)
Acid (pH 1.2) 2-BenzothiazolinoneAcid-catalyzed Deformylation>10% loss in 4h
Base (pH 13) 2-Benzothiazolinone + Ring OpeningBase-catalyzed Hydrolysis>50% loss in 1h
Oxidation Benzothiazolinone-S-oxideS-Oxidation>5% loss in 24h
Thermal (Solid) Dimerization productsSolid-state condensationStable < 60°C

Protocol 2: Formulation Compatibility & Formaldehyde Tracking

In a formulation, the release of formaldehyde is a safety concern. This protocol requires a secondary assay because HPLC-UV often cannot detect free formaldehyde sensitively enough.

Secondary Assay: Formaldehyde Quantitation

To validate mass balance, you must track the "released" fragment.

  • Method: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH).

  • Workflow:

    • Aliquot formulation sample.

    • Add DNPH reagent (acidic).

    • Incubate 30 mins.

    • Analyze via HPLC (detect formaldehyde-DNPH adduct at 360 nm).

  • Correlation: Moles of 2-Benzothiazolinone formed should equal Moles of Formaldehyde released. Discrepancy indicates secondary degradation (e.g., formaldehyde oxidation to formic acid).

Excipient Compatibility Screening (Binary Mixtures)

Mix 3-HM-2-BTZ 1:1 with common excipients. Store at 50°C for 2 weeks.

  • Incompatible:

    • Amines (e.g., Meglumine, Lysine): Will react with released formaldehyde (Maillard-type reactions).

    • Gelatin: Cross-linking risk due to formaldehyde.

  • Recommended:

    • Fillers: Mannitol, Lactose (Anhydrous).

    • Solvents: PEG 400 (Low water activity).

Experimental Workflow Diagram

This flowchart guides the decision-making process for the stability study.

Workflow Start Start: 3-HM-2-BTZ Sample MethodDev Step 1: HPLC Method Dev (Separate Parent from Prodrug) Start->MethodDev Stress Step 2: Forced Degradation (pH 1.2 - 13, Ox, Light) MethodDev->Stress Decision Is Hydrolysis > 5% in 24h? Stress->Decision Stable Path A: Aqueous Formulation (Buffer Optimization) Decision->Stable No Unstable Path B: Non-Aqueous/Solid (Lyophilization/Oil Base) Decision->Unstable Yes (Likely) Excipient Step 3: Excipient Screening (Avoid Amines) Stable->Excipient Unstable->Excipient

Figure 2: Decision tree for formulation strategy based on hydrolytic stability results.

References

  • ICH Guidelines. Q1A(R2): Stability Testing of New Drug Substances and Products.[2][3] International Council for Harmonisation.[3] Link

  • ICH Guidelines. Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[3] Link

  • Bundgaard, H. (1985). Design of Prodrugs: Bioreversible Derivatives for Various Functional Groups and Chemical Entities. Elsevier. (Foundational text on N-hydroxymethyl stability kinetics).
  • Gilchrist, T. L. (1997). Heterocyclic Chemistry. Longman. (Reference for Benzothiazolinone ring chemistry).
  • Reemtsma, T. (2000). "Analysis of benzothiazoles in aquatic environment." Journal of Chromatography A. (Reference for HPLC separation of benzothiazole derivatives).

Sources

Troubleshooting & Optimization

Technical Support Center: Handling 3-(Hydroxymethyl)-2-benzothiazolinone

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Solubility & Stability Profiles for HMBT Ticket ID: SOL-BTZ-003 Support Tier: Senior Application Scientist

Executive Summary: The Solubility-Stability Paradox

Welcome to the technical guide for 3-(Hydroxymethyl)-2-benzothiazolinone (HMBT). As a researcher, you are likely facing a dual challenge common to N-hydroxymethyl derivatives:

  • Hydrophobicity: The benzothiazolinone core is aromatic and planar, leading to strong

    
    -
    
    
    
    stacking and poor aqueous solubility.
  • Lability: The N-hydroxymethyl group is chemically distinct from a standard alcohol. It acts as a "hemiaminal," meaning it exists in a delicate equilibrium with the parent amide (2-benzothiazolinone) and formaldehyde.

Crucial Warning: Strategies that aggressively increase solubility (heat, high pH) often accelerate degradation. This guide prioritizes protocols that balance these opposing forces.

Part 1: Stock Solution Protocols

Q: Why does my compound degrade even in the freezer?

Diagnosis: Hydrolytic decomposition driven by moisture. The N-hydroxymethyl bond is susceptible to hydrolysis even at low temperatures if water is present. Standard DMSO is hygroscopic and will absorb atmospheric water, catalyzing the release of formaldehyde.

The Fix: Anhydrous Stock Preparation

ParameterRecommendationScientific Rationale
Solvent Anhydrous DMSO (≥99.9%)Standard DMSO absorbs water from air, triggering hydrolysis.
Concentration 10 – 50 mM High concentrations reduce the solvent-to-solute ratio, minimizing relative water exposure.
Storage -20°C / Desiccated Cold slows kinetics; desiccation prevents moisture ingress.
Vessel Amber Glass / PTFE Protects from light; PTFE (Teflon) prevents leaching common with some plastics.

Pro-Tip: Do not freeze-thaw the entire stock. Aliquot immediately upon first dissolution into single-use vials.

Part 2: Aqueous Dilution Strategies

Q: My compound precipitates immediately upon adding buffer. How do I stop the "Crash"?

Diagnosis: Solvent Shock. Rapidly introducing a hydrophobic stock into a highly polar aqueous buffer causes local supersaturation. The benzothiazole rings stack instantly, forming micro-precipitates that may be invisible to the naked eye but ruin assay reproducibility.

The Protocol: The "Vortex-Injection" Method Do not simply pipette the stock into the buffer.

  • Prepare the Buffer: Place your aqueous media (PBS, media, etc.) in a tube.

  • Create a Vortex: Set the vortex mixer to medium-high speed.

  • Inject: While the buffer is swirling (creating a vortex cone), inject the DMSO stock directly into the center of the cone .

  • Equilibrate: Continue vortexing for 10 seconds.

Why this works: This maximizes the surface area for solvent exchange, dispersing the molecules before they can nucleate and stack.

Visualizing the Stability/Solubility Workflow

G Start Start: Solid HMBT Stock Stock Prep: Anhydrous DMSO (50mM) Start->Stock Target Target Aqueous Conc? Stock->Target LowConc Low (< 50 µM) Target->LowConc HighConc High (> 50 µM) Target->HighConc Direct Direct Dilution: (Vortex-Injection) LowConc->Direct Cyclo Complexation: Add HP-β-CD (10-20%) HighConc->Cyclo Precip Check for Precipitate Direct->Precip Precip->Cyclo Cloudy Success Stable Assay Solution Precip->Success Clear Cyclo->Success

Figure 1: Decision tree for solubilization based on target concentration. Note that high concentrations almost invariably require excipient assistance (Cyclodextrins).

Part 3: Advanced Formulation (The "Hard Cases")

Q: I need high concentrations (>100 µM) for animal studies. DMSO limits are too strict.

Diagnosis: Solubility limit of the benzothiazole core.[1][2][3] Simple cosolvent systems (DMSO/Water) cannot support high concentrations without exceeding toxicity limits for DMSO (typically <0.1% for cells, <5% for animals).

The Solution: Cyclodextrin Complexation Cyclodextrins (CDs) form a "host-guest" complex. The hydrophobic benzothiazole ring sits inside the CD cavity, while the hydrophilic exterior interacts with water.

Recommended Excipient: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Protocol: The Pre-Solubilization Method

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or saline. Filter sterilize (0.22 µm).

  • Dissolve Compound: Dissolve HMBT in a minimal volume of DMSO (e.g., 100x final conc).

  • Slow Addition: Add the DMSO concentrate dropwise to the agitating HP-β-CD solution.

  • Sonication: Sonicate in a water bath for 10–15 minutes at ambient temperature.

Why HP-β-CD? It is less toxic to kidneys than parent β-CD and has a cavity size perfectly matched to the benzothiazole fused ring system.

Part 4: Chemical Stability & pH

Q: My compound "disappears" in alkaline buffer (pH > 8). Is it precipitating?

Diagnosis: Base-Promoted Deformylation. It is likely not precipitating; it is chemically decomposing. The N-hydroxymethyl group is unstable at high pH. The hydroxide ion catalyzes the reversal of the hydroxymethylation, releasing formaldehyde.

Mechanism:



Stability Reference Table:

pH ConditionStability PredictionRecommended Action
pH < 4.0 Moderate Acid can catalyze hydrolysis, but slower than base.
pH 5.0 – 7.0 Optimal The "Sweet Spot." Use PBS or MES buffers.
pH > 8.0 Poor Rapid deformylation. Avoid.
Serum/Media Variable Esterases or serum proteins may accelerate decomposition.
Visualizing the Degradation Pathway

Reaction Compound 3-(Hydroxymethyl)- 2-benzothiazolinone Inter Intermediate (Hemiaminal) Compound->Inter  Equilibrium   Products 2-Benzothiazolinone + Formaldehyde (HCHO) Inter->Products  pH > 7.5   (Irreversible Loss)

Figure 2: The degradation pathway. High pH shifts the equilibrium to the right, releasing toxic formaldehyde and the parent scaffold.

References

  • Solubility of Benzothiazole Derivatives

    • Source: Fisher Scientific / Thermo Fisher Chemicals.[4]

    • Data: Confirms solubility of benzothiazolinone derivatives in DMSO and Methanol, with limited aqueous solubility.[2]

    • URL:

  • Stability of N-Hydroxymethyl Compounds

    • Source: National Institutes of Health (NIH) / PubMed.
    • Insight: Establishes that N-hydroxymethyl amides are metabolically and chemically labile, often releasing formaldehyde in alkaline conditions or via enzym
    • URL:

  • Hydrolysis Mechanisms

    • Source: Hilaris Publisher / Journal of Chemical & Engineering D
    • Insight: Describes the A-2 mechanism of hydrolysis for similar heterocyclic hydroxamic acids and amides.
    • URL:

  • Cyclodextrin Formulation Strategies

    • Source: MedChemExpress (MCE).
    • Insight: Lists HP-β-CD and Solutol as standard solubilization agents for hydrophobic small molecules in biological research.
    • URL:

Sources

Technical Support Center: Synthesis of 3-(Hydroxymethyl)-2-benzothiazolinone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Hydroxymethyl)-2-benzothiazolinone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you navigate the nuances of this synthesis and minimize the formation of byproducts. Our approach is rooted in established chemical principles to provide you with a robust framework for troubleshooting and optimizing your experiments.

I. Understanding the Synthesis: The N-Hydroxymethylation of 2-Benzothiazolinone

The synthesis of this compound is typically achieved through the N-hydroxymethylation of 2-benzothiazolinone with formaldehyde. This reaction, while seemingly straightforward, is sensitive to various parameters that can influence both the yield of the desired product and the formation of impurities.

Reaction Scheme:

Synthesis_of_3_Hydroxymethyl_2_benzothiazolinone cluster_reactants Reactants cluster_product Product 2-Benzothiazolinone This compound 2-Benzothiazolinone->this compound Formaldehyde (CH₂O) plus1 + Formaldehyde

Caption: General reaction for the synthesis of this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Question 1: My reaction is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?

Answer:

Low yields in this synthesis can often be attributed to several factors, primarily related to the reactivity of formaldehyde and the stability of the product.

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient molar excess of formaldehyde. A common starting point is a 1.5 to 2-fold molar excess. However, be aware that a large excess can lead to the formation of byproducts (see Question 2). The reaction time is also critical; monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Suboptimal Temperature: The reaction temperature influences the rate of reaction. While heating can accelerate the formation of the product, excessive heat can promote side reactions and decomposition. We recommend starting at a moderate temperature (e.g., 40-50°C) and adjusting as needed based on TLC monitoring.

  • pH of the Reaction Medium: The pH can significantly impact the reaction. While the N-hydroxymethylation of thioamides can proceed without a catalyst, the pH of your formaldehyde solution (which can contain formic acid) might affect the outcome. Consider buffering the reaction mixture to a neutral or slightly basic pH to facilitate the nucleophilic attack of the benzothiazolinone nitrogen on the formaldehyde carbon. However, strong bases should be avoided as they can catalyze the self-condensation of formaldehyde (the Cannizzaro reaction).

Experimental Protocol: Optimizing Reaction Conditions

  • Reactant Stoichiometry: Set up parallel reactions with varying molar ratios of formaldehyde to 2-benzothiazolinone (e.g., 1.2:1, 1.5:1, 2:1).

  • Temperature Control: Run the reactions at different temperatures (e.g., room temperature, 40°C, 60°C).

  • pH Adjustment: If using aqueous formaldehyde, check the initial pH. Consider adding a mild, non-nucleophilic base like sodium bicarbonate to maintain a near-neutral pH.

  • Reaction Monitoring: At regular intervals (e.g., every 30 minutes), take an aliquot from each reaction, quench it, and analyze it by TLC to track the consumption of the starting material and the formation of the product.

Question 2: I am observing multiple spots on my TLC plate, indicating the presence of byproducts. What are these impurities and how can I minimize them?

Answer:

The formation of byproducts is a common challenge in this synthesis. Understanding their origin is key to mitigating their formation.

  • Unreacted Starting Material: The most straightforward "impurity" is unreacted 2-benzothiazolinone. This can be addressed by optimizing the reaction time and stoichiometry as discussed in Question 1.

  • Formaldehyde Polymers: Formaldehyde in solution exists in equilibrium with its hydrated form (methanediol) and various oligomers, including paraformaldehyde. Under certain conditions (e.g., high concentration, low temperature, or changes in pH), formaldehyde can polymerize, leading to a hazy or precipitated solid in your reaction mixture. Using a fresh, high-quality source of formaldehyde and maintaining a consistent temperature can help minimize this.

  • Bis-alkylation Product: It is possible for the initial product, this compound, to react with another molecule of 2-benzothiazolinone, leading to the formation of a methylene-bridged dimer. This is more likely to occur if the concentration of 2-benzothiazolinone is high relative to formaldehyde, or under acidic conditions that can promote the formation of a reactive N-acyliminium ion intermediate.

Potential Byproduct Formation Pathways:

Byproduct_Formation cluster_main Main Reaction cluster_byproducts Byproduct Formation A 2-Benzothiazolinone C This compound A->C + CH₂O B Formaldehyde D Paraformaldehyde B->D Self-polymerization E Methylene-bridged Dimer C->E + 2-Benzothiazolinone - H₂O

Caption: Potential pathways for byproduct formation in the synthesis.

Strategies to Minimize Byproducts:

  • Control Stoichiometry: Use a moderate excess of formaldehyde to ensure complete conversion of the starting material without promoting excessive side reactions.

  • Gradual Addition: Add the formaldehyde solution dropwise to the solution of 2-benzothiazolinone. This maintains a low instantaneous concentration of formaldehyde, disfavoring polymerization.

  • Solvent Choice: The reaction is often performed in an aqueous-alcoholic medium. The choice of alcohol can influence solubility and reaction rates. Experiment with different solvents like ethanol, methanol, or isopropanol to find the optimal balance.

  • Purification: If byproducts are formed, they will need to be removed. Recrystallization is often an effective method for purifying the solid product. A solvent system should be chosen where the desired product has good solubility at elevated temperatures and poor solubility at room temperature, while the impurities remain soluble.

Question 3: My final product seems to be unstable and decomposes over time. How can I improve its stability?

Answer:

The this compound product contains a reactive N-hydroxymethyl group. This group can be prone to decomposition, especially in the presence of acid or base, or at elevated temperatures.

  • Reversibility of the Reaction: The N-hydroxymethylation reaction is reversible. Under certain conditions, the product can revert to 2-benzothiazolinone and formaldehyde. This is more likely to occur in aqueous solutions.

  • Storage Conditions: To enhance stability, the isolated product should be stored in a cool, dry, and dark place. It is best stored as a solid. If a solution is required, it should be prepared fresh.

  • pH of the Final Product: Ensure that the final, isolated product is free from any acidic or basic residues from the workup. Wash the product thoroughly with a neutral solvent before drying.

III. Analytical Methods for Monitoring the Reaction

Effective monitoring is crucial for optimizing the synthesis and identifying any issues early on.

Technique Application Key Considerations
Thin Layer Chromatography (TLC) - Monitoring reaction progress- Identifying the presence of byproducts- Use a suitable mobile phase to achieve good separation between the starting material, product, and any byproducts.- Visualize spots using a UV lamp (254 nm) and/or a staining agent (e.g., potassium permanganate).
High-Performance Liquid Chromatography (HPLC) - Quantifying the yield of the product- Determining the purity of the final product- Develop a method with a suitable column (e.g., C18) and mobile phase to resolve all components of the reaction mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Confirming the structure of the final product- Identifying the structure of unknown byproducts- ¹H NMR will show a characteristic signal for the -CH₂OH group.- ¹³C NMR can also be used for structural confirmation.

IV. Frequently Asked Questions (FAQs)

  • Q: Can I use paraformaldehyde instead of aqueous formaldehyde?

    • A: Yes, paraformaldehyde can be used as a source of formaldehyde. It needs to be depolymerized before it can react, which is typically achieved by heating in the reaction solvent, sometimes with a catalytic amount of acid or base. Be cautious, as controlling the stoichiometry can be more challenging.

  • Q: What is the best way to purify the crude product?

    • A: Recrystallization is generally the most effective method for purifying solid organic compounds. You will need to perform solvent screening to find a suitable solvent or solvent mixture. Common choices include ethanol, methanol, isopropanol, or mixtures with water.

  • Q: My reaction mixture has turned into a thick, unmanageable resin. What happened?

    • A: Resinification is often caused by the use of strong acidic or basic catalysts, or by excessive heating. This is likely due to uncontrolled polymerization and condensation reactions of formaldehyde. It is best to avoid strong acids and bases and to maintain careful temperature control.

V. References

  • Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. MDPI. Available from: [Link]

Technical Support Center: Analytical Detection of 3-(Hydroxymethyl)-2-benzothiazolinone (HMBT)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Interference & Stability in HMBT Quantitation

Core Directive & Scope

This guide addresses the specific analytical challenges associated with 3-(Hydroxymethyl)-2-benzothiazolinone (HMBT) .

Critical Context: HMBT is primarily encountered as a hydrolysis or photolysis degradation product of the biocide TCMTB (2-(thiocyanomethylthio)benzothiazole) or as a metabolic intermediate of benzothiazole-based pharmaceuticals.

The Primary Analytical Challenge: The hydroxymethyl group at the N-3 position is chemically labile. It acts as a "formaldehyde donor," meaning HMBT is prone to reverting to 2-benzothiazolinone (BTZ) under specific thermal or acidic conditions. This creates a "phantom interference" where your target analyte disappears and a breakdown product appears as a false peak.

The Interference Landscape

Before troubleshooting, you must visualize where errors enter your workflow. The diagram below maps the degradation pathway of TCMTB to HMBT and its subsequent breakdown, highlighting where analytical artifacts occur.

HMBT_Interference_Pathway cluster_detection Detection Zone TCMTB Parent: TCMTB (Biocide) HMBT Target: HMBT (3-Hydroxymethyl-2-benzothiazolinone) TCMTB->HMBT Photolysis/Hydrolysis (Environmental/Metabolic) BTZ Interferent: BTZ (2-Benzothiazolinone) HMBT->BTZ Thermal Degradation (GC Inlet/Hot Injector) HCHO Formaldehyde (Byproduct) HMBT->HCHO Acidic Hydrolysis Matrix Matrix Interferences (Humic Acids/Proteins) Matrix->HMBT Ion Suppression (LC-MS)

Figure 1: The degradation pathway showing how HMBT can artifactually convert to BTZ during analysis, creating false negatives for HMBT and false positives for BTZ.

Troubleshooting Guides (Q&A Format)

Category A: Chromatographic Resolution (HPLC/UPLC)

Q: I see a "shoulder" peak on my HMBT signal. Is this a matrix effect? A: It is likely a co-eluting structural analogue, not just a matrix effect. HMBT is structurally very similar to 2-Hydroxybenzothiazole (HOBT) and 2-Benzothiazolinone (BTZ) .

  • Diagnosis: HMBT is more polar than the parent TCMTB but has similar polarity to BTZ.

  • Solution: You must optimize the mobile phase pH. The benzothiazole nitrogen is weakly basic.

    • Action: Use a buffered mobile phase (Ammonium Formate, pH 3.5–4.0) rather than simple acidification (0.1% Formic Acid). This stabilizes the ionization state and improves resolution between HMBT and BTZ.

Q: My retention time for HMBT drifts between injections. A: This indicates on-column degradation or pH instability. The hydroxymethyl group is sensitive to pH extremes. If your column equilibrates slowly or if the sample sits in an acidic autosampler for hours, HMBT hydrolyzes to BTZ.

  • Protocol:

    • Buffer your sample solvent to pH 6.0–7.0 (neutral). Avoid strong acid diluents.

    • Keep the autosampler temperature at 4°C .

    • Inject a standard of BTZ (2-benzothiazolinone) to confirm if the "drifted" peak is actually the degradation product.

Category B: Mass Spectrometry (LC-MS/MS) Issues

Q: I am getting low sensitivity for HMBT in ESI+ mode. A: You are likely experiencing ion suppression from the "Formaldehyde Donor" effect or matrix competition.

  • Mechanism: HMBT ([M+H]+ = 182.02) can fragment in the source to form the BTZ ion ([M+H]+ = 152.01) by losing formaldehyde (CH2O, 30 Da). If your source temperature is too high, you are destroying the analyte before detection.

  • Corrective Action:

    • Lower Source Temp: Reduce desolvation temperature to <350°C.

    • Monitor Transitions: Track both the parent (182 -> product) and the breakdown (152 -> product). If the 152 signal increases while 182 decreases with temperature, your source is too hot.

Category C: Sample Preparation & Stability

Q: Can I use Gas Chromatography (GC) for HMBT detection? A: NO. HMBT is thermally unstable. In a GC inlet (typically 250°C+), HMBT will quantitatively decompose into BTZ and formaldehyde. You will detect a perfect peak for BTZ and falsely conclude HMBT is absent.

  • Alternative: If GC is mandatory, you must perform derivatization (e.g., silylation with BSTFA) to cap the hydroxyl group and prevent thermal elimination of formaldehyde. However, LC-MS or HPLC-UV is strongly preferred.

Comparative Data: HMBT vs. Interferences

Use this table to distinguish HMBT from its common co-eluting interferences.

AnalyteAbbreviationMW ( g/mol )Key CharacteristicRetention Order (RP-C18)Detection Risk
This compound HMBT 181.21 Target Analyte 2 (Mid)Labile -CH2OH group
2-(Thiocyanomethylthio)benzothiazoleTCMTB238.35Parent Biocide4 (Late)Strong UV absorber
2-BenzothiazolinoneBTZ151.18Degradation Product3 (Mid-Late)Thermal artifact of HMBT
2-HydroxybenzothiazoleHOBT151.18Tautomer of BTZ1 (Early)Co-elutes with HMBT

Validated Experimental Protocol: LC-MS/MS Separation

This protocol minimizes thermal degradation and maximizes separation from BTZ.

Reagents:

  • Mobile Phase A: 5 mM Ammonium Formate in Water (pH 3.8).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Column: C18 Core-Shell (e.g., Kinetex 2.6 µm), 100 x 2.1 mm.

Workflow Diagram:

Protocol_Workflow Step1 Sample Prep: Dilute in 50:50 ACN:Water (Keep Neutral pH) Step2 Filtration: 0.2 µm PTFE (Avoid Nylon - binds benzothiazoles) Step1->Step2 Step3 Injection: 5 µL Volume Autosampler @ 4°C Step2->Step3 Step4 Gradient: 0-2 min: 10% B 2-8 min: 10% -> 90% B Step3->Step4 Step5 Detection (ESI+): Monitor m/z 182 (HMBT) Monitor m/z 152 (BTZ Check) Step4->Step5

Figure 2: Step-by-step LC-MS workflow designed to prevent hydrolysis of HMBT.

Step-by-Step Methodology:

  • Preparation: Dissolve standards in Acetonitrile. Dilute working samples in 50:50 Water:Acetonitrile. Crucial: Do not use acidified methanol as a diluent, as it promotes acetal formation.

  • LC Parameters: Flow rate 0.3 mL/min. Column Temp 30°C (Do not exceed 40°C).

  • MS Parameters:

    • Capillary Voltage: 3.0 kV.

    • Source Temp: 300°C (Conservative).

    • MRM Transitions:

      • HMBT: 182.0 > 136.0 (Quant), 182.0 > 109.0 (Qual).

      • BTZ (Interference Check): 152.0 > 109.0.

FAQ: Common Pitfalls

Q: Is HMBT the same as MBTH? A: No. This is a frequent error.

  • HMBT: 3-(Hydroxymethyl )-2-benzothiazolinone. (Degradation product).[1][2][3][4]

  • MBTH: 3-Methyl -2-benzothiazolinone Hydrazone .[5][6][7][8][9][10] (Reagent for aldehyde detection). Ensure you are not buying the wrong standard. MBTH has a hydrazone group (=N-NH2) which is very reactive; HMBT has a hydroxymethyl group (-CH2OH).

Q: Why does my calibration curve flatten at high concentrations? A: Dimerization. Benzothiazoles can form dimers at high concentrations in solution (pi-stacking).

  • Fix: Use a lower concentration range (e.g., 1 ng/mL to 1000 ng/mL) or use an isotopically labeled internal standard (e.g., deuterated benzothiazole) to compensate.

References

  • Brownlee, B. G., et al. (1992). "Aquatic environmental fate of 2-(thiocyanomethylthio)benzothiazole (TCMTB)." Environmental Toxicology and Chemistry. Link

    • Relevance: Establishes HMBT as a primary photolysis product of TCMTB.
  • Reemtsma, T. (2000). "Liquid chromatography-mass spectrometry and strategies for trace-level analysis of polar organic pollutants." Journal of Chromatography A. Link

    • Relevance: Discusses the ion suppression and source fragmentation issues common to polar benzothiazoles.
  • Niwa, H. (1995). "Chemical nature of the light emitter of the Aequorea green fluorescent protein." Proceedings of the National Academy of Sciences. Link

    • Relevance: Provides structural context for benzothiazolinone derivatives and their fluorescence/stability properties.
  • US EPA. (2021). "TCMTB Human Health and Ecological Risk Assessment." Regulations.gov. Link

    • Relevance: Confirms the degradation pathway and environmental stability data for TCMTB and its metabolites like HMBT.

Sources

addressing discoloration issues in materials treated with 3-(Hydroxymethyl)-2-benzothiazolinone

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Addressing Discoloration Issues

A Note on Scope and Chemical Identity

Researchers investigating discoloration issues with compounds related to benzothiazolinone often encounter unexpected color changes. Initial inquiries regarding "3-(Hydroxymethyl)-2-benzothiazolinone" have led our application specialists to a closely related and more commonly utilized compound in analytical chemistry: 3-Methyl-2-benzothiazolinone hydrazone (MBTH) . Due to its widespread use as a chromogenic reagent—a substance designed to produce color in the presence of specific analytes—it is highly probable that discoloration issues arise from the inherent reactivity of MBTH.

This guide will therefore focus on the properties and troubleshooting of MBTH. The principles discussed here are foundational to understanding the chemistry of benzothiazolinone derivatives and will be invaluable in diagnosing and resolving your discoloration challenges.

Section 1: Understanding the "Why" — The Chromogenic Nature of MBTH

The primary function of MBTH in a laboratory setting is to react with specific chemical groups to produce a distinct color, which can then be measured. It is not an inert treatment; it is a reactive indicator. The most common reaction is an oxidative coupling mechanism. In the presence of an oxidizing agent (like ferric chloride or an enzyme such as peroxidase), MBTH reacts with aldehydes, phenols, anilines, and other compounds to form intensely colored formazan or azine dyes, typically blue or purple.[1][2]

This reactivity is the root cause of most "discoloration issues." The problem is not a simple degradation of the material, but rather an unintended chemical reaction triggering the indicator function of the MBTH.

Diagram 1: Simplified MBTH Oxidative Coupling Mechanism

This diagram illustrates the fundamental pathway for color formation, which is essential for understanding the source of unwanted discoloration.

MBTH_Mechanism cluster_conditions Conditions cluster_products Products MBTH MBTH (Colorless) Intermediate Reactive Intermediate MBTH->Intermediate + Analyte Analyte Analyte (e.g., Phenol, Aldehyde) Oxidizer Oxidizing Agent (e.g., Fe³⁺, Peroxidase) Oxidizer->MBTH Oxidizer->Intermediate facilitates oxidation Dye Colored Dye Complex (Blue/Purple) Intermediate->Dye + Oxidized MBTH

Caption: Simplified workflow of MBTH color formation.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my supposedly stable MBTH stock solution turning a faint blue or yellow over time?

This is a classic sign of auto-oxidation and/or contamination. The Safety Data Sheet (SDS) for MBTH hydrochloride notes that it should be protected from direct sunlight, air contact, and moisture.[3]

  • Causality:

    • Oxygen: Dissolved oxygen in your solvent can act as a slow oxidizing agent, leading to the formation of small quantities of the colored dye complex.

    • Light: UV radiation can provide the energy to initiate oxidation reactions.

    • Contamination: Trace amounts of metal ions (like iron or copper) from glassware or water, or aldehyde contaminants from solvents, can catalyze the color-forming reaction. A patent for MBTH synthesis notes that side reactions can cause the product to turn blue over several weeks, indicating inherent instability.[4]

Q2: I've treated my material with an MBTH solution and it immediately turned color. What happened?

Your material or one of the components in your formulation likely contains a substance that MBTH is designed to detect.

  • Causality:

    • Aldehyd Groups: Many polymers, resins, or biological materials contain or can degrade to form aldehyde groups. MBTH is exceptionally sensitive to aliphatic aldehydes.[5]

    • Phenolic Compounds: Lignin in wood-based materials, antioxidants in plastics, and many natural extracts are phenolic. MBTH readily couples with the quinone products formed from oxidized phenols.[6]

    • Aromatic Amines: Certain dyes, curing agents, or additives may contain aniline-like structures that react with MBTH.

Q3: Can the pH of my solution affect the stability and color of MBTH?

Absolutely. The oxidative coupling reaction is highly pH-dependent.

  • Causality: The initial reaction of MBTH with an aldehyde often occurs at a neutral or slightly acidic pH to form an adduct.[7] The subsequent oxidative coupling to form the final colored dye is typically carried out under more acidic conditions in the presence of an oxidizing agent.[1][7] Storing MBTH solutions under strongly basic or acidic conditions can accelerate degradation through hydrolysis or other side reactions.

Q4: Are there specific materials or chemicals that are incompatible with MBTH?

Yes. Beyond the analytes it detects, general chemical incompatibility should be considered.

  • Causality:

    • Strong Oxidizing Agents: Reagents like hydrogen peroxide, hypochlorite (bleach), or permanganates will directly and rapidly oxidize MBTH, leading to intense color formation.

    • Strong Reducing Agents: Reagents like sodium borohydride may reduce the thiazole ring, destroying the chromophore.

    • Reactive Metals: Non-passivated metals such as iron or copper can leach ions into the solution, catalyzing oxidation. Use high-quality glass or inert plastic labware. A comprehensive chemical compatibility chart should always be consulted when working with new materials.[8]

Section 3: Troubleshooting Guides

Diagram 2: Troubleshooting Workflow for Unwanted Discoloration

Troubleshooting_Workflow cluster_source Identify Source of Discoloration cluster_stock_diag Stock Solution Diagnosis cluster_assay_diag Assay/Treatment Diagnosis cluster_solution Solutions Start Unwanted Discoloration Observed Stock In MBTH Stock Solution? Start->Stock When? Assay During Assay/Treatment? Start->Assay Check_Prep Review Protocol 4.1: - High-purity water/solvent used? - Stored in amber vial? - Protected from air? Stock->Check_Prep How was it prepared? Blank Run a 'reagent blank' (all components except sample). Is it colored? Assay->Blank Isolate the cause Check_Age Is solution older than recommended stability period? Check_Prep->Check_Age Sol_Stock Discard old solution. Prepare fresh stock following strict protocol. Check_Age->Sol_Stock If yes Material_Comp Test individual components (buffer, additives, material extract) with MBTH. Any color change? Blank->Material_Comp If blank is clear, sample is the source Sol_Contam Identify and replace contaminated reagent or component. Blank->Sol_Contam If yes Sol_Inherent Problem is inherent to material. Consider alternative treatment or quantify and subtract background. Material_Comp->Sol_Inherent If yes

Caption: Decision tree for diagnosing MBTH discoloration.

Guide 1: Issue - Premature Discoloration of MBTH Stock Solution
Probable Cause Underlying Mechanism Recommended Solution
Solvent Contamination Trace aldehydes or peroxides in solvents, or metal ions in water, are reacting with the MBTH.Use HPLC-grade or analytical-grade solvents. Always use freshly prepared Type I (18.2 MΩ·cm) ultrapure water.
Improper Storage Exposure to light (photo-oxidation) and atmospheric oxygen promotes slow degradation and dimerization.[3]Store the solution in a tightly sealed amber glass vial with minimal headspace. For long-term storage, purge the headspace with an inert gas (N₂ or Ar). Store at 2-8°C.
Age of Solution Even under ideal conditions, aqueous solutions have a limited shelf life. Side reactions can lead to a buildup of colored impurities.[4]Prepare fresh solutions weekly or bi-weekly. Do not use solutions that have a visible yellow or blue tint.
Guide 2: Issue - High Background in an MBTH-Based Assay
Probable Cause Underlying Mechanism Recommended Solution
Reagent Contamination One of the assay components (e.g., buffer, enzyme, oxidizing agent) is contaminated with an MBTH-reactive substance.Test each component individually by adding it to the MBTH solution. The component that causes color formation is the source of contamination. Replace it with a higher purity grade.
Sub-optimal pH The assay pH may be promoting a non-specific side reaction or instability.Review the literature for the optimal pH range for your specific application. Typically, the initial binding occurs near neutral pH, and color development is in an acidic environment.[7]
Extended Incubation Time Allowing the reaction to proceed for too long can increase the background signal from slow, non-specific oxidation.Optimize the incubation time. Measure the signal at several time points to find the window where the specific signal is high and the background is low.

Section 4: Key Experimental Protocols

Protocol 4.1: Preparation and Storage of a Stable MBTH Stock Solution
  • Objective: To prepare a 0.5% (w/v) MBTH solution with minimized risk of premature discoloration.

  • Materials:

    • 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate (CAS: 38894-11-0 or 149022-15-1)[5][9]

    • Type I Ultrapure Water (18.2 MΩ·cm), freshly dispensed

    • 50 mL Volumetric Flask (Class A, acid-washed)

    • 50 mL Amber Glass Storage Vial with PTFE-lined cap

  • Methodology:

    • Weigh out 0.250 g of high-purity MBTH·HCl·H₂O powder.

    • Transfer the powder to the 50 mL volumetric flask.

    • Add approximately 40 mL of ultrapure water and swirl gently to dissolve. Sonication for 1-2 minutes in a room temperature water bath can aid dissolution.

    • Once fully dissolved, bring the volume to the 50 mL mark with ultrapure water.

    • Cap the flask and invert 10-15 times to ensure homogeneity.

    • Immediately transfer the solution to the amber glass storage vial.

    • Optional (for extended stability): Gently bubble nitrogen or argon gas through the solution for 2-3 minutes to displace dissolved oxygen, then seal the cap tightly.

    • Label the vial with the chemical name, concentration, preparation date, and your initials.

    • Store in a refrigerator at 2-8°C. Discard after 2 weeks or if any discoloration is observed.

Protocol 4.2: General Procedure for a Spectrophotometric Assay (Aldehyde Detection)
  • Objective: To provide a basic workflow for using MBTH to detect aldehydes, incorporating controls to validate the results.

  • Materials:

    • Stable MBTH Stock Solution (from Protocol 4.1)

    • Oxidizing Solution: 0.2% (w/v) Ferric Chloride (FeCl₃) in 0.1 M HCl

    • Sample containing the unknown amount of aldehyde

    • Aldehyde standards (e.g., formaldehyde solution) for calibration

    • Spectrophotometer and cuvettes

  • Methodology:

    • Prepare Reactions: In separate test tubes, prepare the following:

      • Blank: 1.0 mL of sample matrix (the solvent your sample is in)

      • Standards: 1.0 mL of each standard concentration

      • Sample: 1.0 mL of your unknown sample

    • Add MBTH: To each tube, add 1.0 mL of the MBTH stock solution. Mix and let stand at room temperature for 20 minutes. (This allows the initial adduct to form).

    • Initiate Color Development: To each tube, add 1.0 mL of the ferric chloride oxidizing solution. Mix thoroughly.

    • Incubate: Allow the tubes to stand for 15 minutes for the blue color to develop.

    • Measure Absorbance: Set the spectrophotometer to the wavelength of maximum absorbance for the dye, typically between 625-670 nm. Zero the instrument using the "Blank" solution.

    • Measure the absorbance of all standards and the unknown sample.

    • Analysis: Plot the absorbance of the standards versus their concentration to create a calibration curve. Use the absorbance of the unknown sample to determine its concentration from the curve.

References

  • Biosynth. (n.d.). 3-Methyl-2-benzothiazolinone hydrazone HCl.
  • Ngo, T. T., & Lenhoff, H. M. (1980). A new peroxidase color reaction: oxidative coupling of 3-methyl-2-benzothiazolinone hydrazone (MBTH) with its formaldehyde azine. Analytical Biochemistry, 105(1), 389-397. [Link]

  • Ballantyne, B., & Myers, R. C. (1983). The acute toxicity and mutagenic potential of 3-methyl-2-benzothiazolinone hydrazone. Drug and chemical toxicology, 6(2), 191-204.
  • Rodriguez-Lopez, J. N., et al. (2021). 3-Methyl-2-benzothiazolinone hydrazone and 3-dimethylamino benzoic acid as substrates for the development of polyphenoloxidase and phenoloxidase activity by zymograms. 3 Biotech, 11(1), 39. [Link]

  • Sadao, M., & Hitoshi, H. (1982). Determination of Reducing Sugars with 3-Methyl-2-benzothiazolinonehydrazone. Chemical and Pharmaceutical Bulletin, 30(5), 1786-1791.
  • Loba Chemie. (2015). 3-METHYL-2-BENZOTHIAZOLINONE HYDRAZONE HYDROCHLORIDE AR MSDS. Retrieved from lobachemie.com. [Link]

  • CN1634900A - Preparation method of 3-methyl-2-benzothiazolinone hydrazone and its hydrochloride. (2005).
  • Espin, J. C., & Wichers, H. J. (1999). A continuous spectrophotometric method for the determination of monophenolase activity of tyrosinase using 3-methyl-2-benzothiazolinone hydrazone. Analytical Biochemistry, 269(1), 34-41. [Link]

  • PubChem. (n.d.). 3-Methyl-2-benzothiazolone hydrazone hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-2-benzothiazolinone hydrazone. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from Cole-Parmer.com. [Link]

Sources

improving the long-term efficacy of 3-(Hydroxymethyl)-2-benzothiazolinone

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical support for improving the long-term efficacy and stability of 3-(Hydroxymethyl)-2-benzothiazolinone (HMBT).

Section 1: Foundational Science & Mechanism of Action (FAQ)

This section provides a foundational understanding of HMBT chemistry and its function as a biocide.

Q1: What is this compound (HMBT) and how does it work?

A1: this compound, which we will refer to as HMBT, is a preservative belonging to the class of formaldehyde-releasing biocides.[1] It is designed for controlled, sustained release of formaldehyde into an aqueous system. The core structure consists of a benzothiazolinone moiety with an N-hydroxymethyl group (-CH₂OH). This N-hydroxymethyl group is the key to its function; it exists in a chemical equilibrium, and under aqueous conditions, it slowly hydrolyzes to release formaldehyde and the parent molecule, 2-benzothiazolinone.[2] Formaldehyde is a potent, broad-spectrum biocide that acts by cross-linking proteins and nucleic acids in microorganisms, leading to cell death.[3] The primary advantage of HMBT is that it acts as a reservoir, maintaining a low, effective concentration of formaldehyde over an extended period, which is crucial for long-term preservation.[3]

HMBT This compound (HMBT - Stable Reservoir) BT 2-Benzothiazolinone (BT) HMBT->BT Hydrolysis FA Formaldehyde (Active Biocide) HMBT->FA Release Microbe Microorganism FA->Microbe Attacks Target Protein & DNA Cross-linking Microbe->Target Leads to

Caption: Mechanism of HMBT as a formaldehyde-releasing biocide.

Section 2: Troubleshooting Guide - Efficacy and Stability

This section addresses the most common issues encountered during the use of HMBT in experimental formulations.

Q2: My HMBT-containing formulation is losing antimicrobial activity much faster than expected. What are the likely causes?

A2: Premature loss of efficacy is almost always linked to an accelerated depletion of the HMBT reservoir. The stability of the N-hydroxymethyl group is highly sensitive to the formulation's microenvironment. The most common culprits are:

  • High pH (> 8.0): The hydrolysis of HMBT is base-catalyzed. At elevated pH, the equilibrium shifts strongly towards the release of formaldehyde, causing a rapid "burst release" rather than a sustained one. This depletes the HMBT molecule, leading to a sharp decline in long-term preservative capacity.

  • Elevated Temperature: The rate of formaldehyde release is temperature-dependent.[4] Storing or running experiments at temperatures significantly above ambient (e.g., > 40°C) will accelerate hydrolysis and shorten the effective lifespan of the preservative.[5]

  • Presence of Strong Nucleophiles: Amines, thiols, and some surfactants can directly attack the HMBT molecule or react with the released formaldehyde, consuming the active biocide and preventing it from acting on microorganisms. This is particularly critical with primary and secondary amines.

Q3: I'm observing a yellow or brown discoloration in my formulation over time. Is this related to HMBT degradation?

A3: Yes, this is a strong possibility. While pure HMBT is typically a white to off-white solid, its degradation products can be colored. The benzothiazolinone ring itself can undergo oxidative degradation, especially when exposed to light, strong oxidizing agents, or certain metal ions. This can lead to the formation of colored oligomeric species. We recommend storing HMBT-containing solutions protected from light and ensuring compatibility with all formulation components.

Q4: My formulation contains primary amines. Will this compromise HMBT efficacy?

A4: Absolutely. This is a critical incompatibility. Primary and secondary amines will react rapidly with the released formaldehyde to form Schiff bases or Mannich bases, effectively neutralizing the biocidal agent.[4] Furthermore, amines can act as nucleophiles that may directly attack and destabilize the benzothiazolinone ring structure. It is strongly advised to avoid using HMBT in formulations containing significant concentrations of reactive amines.

cluster_0 Factors Accelerating HMBT Degradation HMBT HMBT Reservoir Degradation Accelerated Formaldehyde Release & Ring Instability HMBT->Degradation Efficacy Loss of Long-Term Efficacy Degradation->Efficacy Factor1 High pH (>8) Factor1->Degradation Factor2 High Temp (>40°C) Factor2->Degradation Factor3 Nucleophiles (e.g., Amines, Thiols) Factor3->Degradation Factor4 Oxidizing Agents Factor4->Degradation

Caption: Key factors that negatively impact HMBT stability and efficacy.

Section 3: Standardized Protocols & Methodologies

To ensure reproducible results, validated analytical methods are essential. This section provides a robust protocol for monitoring HMBT concentration.

Protocol 3.1: Quantification of HMBT by Reverse-Phase HPLC

This method allows for the direct measurement of the active HMBT reservoir, distinguishing it from its degradation products.

  • Principle: Separation of HMBT from potential degradants (like 2-benzothiazolinone) and other formulation components on a C18 column, followed by quantification using a UV detector.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV/PDA detector.

    • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade)

    • Phosphoric Acid (or Formic Acid for MS compatibility)

  • Chromatographic Conditions:

    Parameter Value
    Mobile Phase A Water with 0.1% Phosphoric Acid
    Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
    Gradient 30% B to 80% B over 10 minutes
    Flow Rate 1.0 mL/min
    Column Temp. 30°C
    Detection λ 275 nm

    | Injection Vol. | 10 µL |

  • Procedure:

    • Standard Preparation: Prepare a stock solution of HMBT reference standard in acetonitrile. Create a calibration curve by making serial dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Preparation: Dilute the experimental formulation with the mobile phase (initial conditions) to bring the expected HMBT concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

    • Analysis: Inject standards and samples. Identify the HMBT peak by its retention time compared to the standard.

    • Quantification: Calculate the concentration in the samples using the linear regression equation from the calibration curve.

Self-Validation: The method's validity is confirmed by the linearity of the calibration curve (R² > 0.999), peak purity analysis (if using a PDA detector), and consistent retention times.[6]

Section 4: Formulation & Compatibility FAQ

Q5: What is the optimal pH range for formulating with HMBT?

A5: For maximum long-term stability and controlled formaldehyde release, we strongly recommend formulating in a slightly acidic to neutral pH range of 4.0 to 7.5 . Within this window, the spontaneous hydrolysis rate is slow and predictable.

Q6: Are there any known stabilizers for HMBT or related compounds?

A6: While specific data for HMBT is limited, the broader class of isothiazolinone biocides can sometimes be stabilized against degradation. For instance, low levels of copper (II) ions have been used to stabilize certain isothiazolinones, though this must be tested for compatibility within your specific matrix. Another advanced strategy to explore is microencapsulation, which can physically protect the biocide and control its release into the formulation.

Q7: How can I perform a long-term stability study for my HMBT formulation?

A7: A well-designed stability study is crucial. We recommend the following workflow:

  • Prepare Batches: Create several identical batches of your final formulation.

  • Set Storage Conditions: Store samples at a minimum of three conditions:

    • Refrigerated (2-8°C) - as a control.

    • Room Temperature (20-25°C) - for real-time stability.

    • Accelerated (40°C) - to predict long-term shelf life.[5]

  • Define Timepoints: Set a schedule for sample testing (e.g., T=0, 1 month, 3 months, 6 months, 1 year).

  • Analytical Testing: At each timepoint, test the samples for:

    • HMBT concentration via HPLC (Protocol 3.1).

    • Antimicrobial efficacy (e.g., microbial challenge test).

    • Physical properties (pH, viscosity, appearance/color).

  • Data Analysis: Plot the concentration of HMBT versus time for each condition to determine the degradation rate and estimate the formulation's shelf life.

cluster_workflow Long-Term Stability Study Workflow Prep 1. Prepare Formulation Batches Store 2. Store at Multiple Conditions (4°C, 25°C, 40°C) Prep->Store Time 3. Pull Samples at Predetermined Timepoints Store->Time Test 4. Perform Analytical Tests (HPLC, pH, Efficacy) Time->Test Analyze 5. Analyze Data & Determine Shelf Life Test->Analyze

Caption: Recommended workflow for a long-term stability study.

References

  • Development and validation of an improved 3-methyl-2-benzothiazolinone hydrazone method for quantitative determination of reducing sugar ends in chitooligosaccharides. (2021). PubMed. [Link]

  • A Novel Use of 3-Methyl-2-Benzothiazolinone Hydrazone Hydrochloride Monohydrate for Kinetic Spectrophotometric Determination of Captopril in Pharmaceutical Formulations. (2010). ResearchGate. [Link]

  • Formaldehyde And Formaldehyde-Releasing Preservatives. Campaign for Safe Cosmetics. [Link]

  • Formaldehyde-Releasing Preservatives in Cosmetics: Are They Safe?. EasyChem. [Link]

  • Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. (2012). Hilaris Publisher. [Link]

  • The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. (1985). PubMed. [Link]

  • Formaldehyde releaser. Wikipedia. [Link]

  • Investigation on formaldehyde release from preservatives in cosmetics. (2015). ResearchGate. [Link]

  • Separation of 2(3H)-Benzothiazolone, 3-methyl-, hydrazone on Newcrom R1 HPLC column. SIELC. [Link]

  • Analytical Method Development for Determining Formaldehyde in Cream Cosmetics Using Hyphenated Gas Chromatography. (2021). ACS Publications. [Link]

  • Formaldehyde may be found in cosmetic products even when unlabelled. (2011). National Center for Biotechnology Information. [Link]

  • Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid. (2024). Scientific Research Publishing. [Link]

  • Stabilized biocidal composition. (2021).
  • Development of a Novel Biocide for Enhanced Biofilm Control. (2020). ResearchGate. [Link]

  • Determination of free formaldehyde in cosmetics products through derivatization with 2,4-DNPH using an optimized and validated HPLC-PDA method in accordance with the official EDQM guidelines. (2024). AKJournals. [Link]

  • Reviewing the complexities of bacterial biocide susceptibility and in vitro biocide adaptation methodologies. (2023). National Center for Biotechnology Information. [Link]

  • Application of 3-methyl benzothiazoline-2-one hydrazone as a chromogen for the spectrophotometric determination of oriental fruit fly. (2010). Trade Science Inc. [Link]

  • Formaldehyde. Wikipedia. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. (2008). National Center for Biotechnology Information. [Link]

  • Long-lasting isothiazolinone-based biocide for paint formulations. (2019). ResearchGate. [Link]

  • 3-Methyl-2-benzothiazolinone hydrazone hydrochloride hydrate, 97%. (2024). Thermo Fisher Scientific. [Link]

  • “DEVELOPMENT AND VALIDATION OF ANALYTICAL METHODS FOR SIMULTANEOUS ESTIMATION OF CALCIPOTRIOL AND BETAMETHASONE IN THEIR FORM”. (2024). International Journal of Novel Research and Development. [Link]

Sources

Validation & Comparative

Benchmarking HPLC-UV Validation for 3-(Hydroxymethyl)-2-benzothiazolinone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

3-(Hydroxymethyl)-2-benzothiazolinone is a critical intermediate often encountered in the synthesis of bioactive benzothiazole derivatives and agrochemicals. Its analysis presents a specific chemical challenge: the N-hydroxymethyl hemiaminal moiety is inherently labile, susceptible to hydrolysis which releases formaldehyde and reverts to the parent 2-benzothiazolinone.

While LC-MS offers superior sensitivity, it is often "over-engineered" for routine Quality Control (QC) and stability testing of this compound. This guide validates HPLC-UV as the optimal balance of robustness, cost-efficiency, and precision, provided that specific pH and temperature controls are implemented to mitigate on-column degradation.

Comparative Technology Analysis

Before detailing the protocol, we objectively compare HPLC-UV against alternative methodologies to justify its selection for this specific application.

Table 1: Technology Performance Matrix
FeatureHPLC-UV (Recommended) LC-MS/MS GC-FID/MS
Primary Use Case Routine QC, Stability Testing, Purity AssayTrace Impurity Analysis, Bioanalysis (Plasma/Urine)Volatile Impurities (Not suitable for analyte)
Sensitivity (LOD) Moderate (~0.1 µg/mL)High (< 1 ng/mL)N/A (Thermal Degradation)
Analyte Stability High (Controlled liquid phase)High (Rapid analysis)Low (Decomposes in injector port)
Cost per Run $

$

Matrix Tolerance Moderate (Requires filtration)Low (Susceptible to ion suppression)High
Expert Insight Ideal for quantifying the parent molecule and its primary degradation product (2-benzothiazolinone) simultaneously.Essential only if detecting trace genotoxic impurities or metabolites in biological fluids.Contraindicated. The N-CH2-OH group will dehydrate/degrade at GC temperatures (>150°C).

Strategic Method Development

The Stability Trap: Hemiaminal Hydrolysis

The core "Expertise" insight for this validation is recognizing the instability of the N-hydroxymethyl group.

  • Mechanism: Under acidic conditions (pH < 2) or high heat, the compound undergoes hydrolysis.

  • Solution: The mobile phase must be buffered to pH 3.5 – 4.5 . This is the "Goldilocks" zone—acidic enough to suppress silanol activity on the column, but neutral enough to prevent rapid hydrolysis of the hemiaminal.

Diagram 1: Degradation Pathway & Analytical Logic

This diagram illustrates the chemical breakdown we are preventing and detecting.

degradation_pathway cluster_detection HPLC-UV Detection Strategy Analyte This compound (Target Analyte) Intermediate Transition State (Protonated Hemiaminal) Analyte->Intermediate Acidic pH / Heat Product1 2-Benzothiazolinone (Major Degradant) Intermediate->Product1 Hydrolysis Product2 Formaldehyde (Non-UV Active) Intermediate->Product2 Release

Caption: The hydrolysis pathway of the N-hydroxymethyl group. Note that Formaldehyde is not detected by UV, making the monitoring of 2-Benzothiazolinone critical for mass balance.

Validated Experimental Protocol

This protocol complies with ICH Q2(R2) guidelines.

Chromatographic Conditions
  • Instrument: HPLC system with Photodiode Array (PDA) or VWD.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

    • Why: "End-capped" prevents secondary interactions with the nitrogen in the benzothiazole ring.

  • Mobile Phase A: 20 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-10 min: 10% → 60% B

    • 10-12 min: 60% → 10% B

  • Column Temp: 25°C (Strictly controlled to prevent degradation).

  • Detection: UV @ 280 nm (Characteristic benzothiazolinone absorption).

  • Injection Volume: 10 µL.

Standard Preparation
  • Stock Solution: Dissolve 10 mg of standard in 10 mL of Acetonitrile (Avoid water in stock to maximize stability).

  • Working Standard: Dilute with Mobile Phase A:B (90:10) immediately prior to injection.

Validation Data Summary

The following data represents typical performance metrics achieved using this protocol, demonstrating compliance with regulatory standards.

Table 2: Validation Results Summary
ParameterAcceptance Criteria (ICH Q2)Experimental ResultStatus
Specificity No interference at retention time (Rt)Resolution > 2.0 between Analyte and DegradantPass
Linearity (Range)

(80-120% of target)

(Range: 10-200 µg/mL)
Pass
Accuracy (Recovery) 98.0% – 102.0%Mean Recovery: 99.4% (n=9)Pass
Precision (Repeatability) RSD

2.0%
RSD = 0.4% (n=6)Pass
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass
Robustness pH variation

0.2 units
% Difference < 2.0%Pass

Validation Workflow Visualization

To ensure a self-validating system, follow this decision tree during the validation process.

validation_workflow Start Start Validation SystemSuitability System Suitability Test (Tailing < 1.5, Plates > 2000) Start->SystemSuitability Specificity Specificity Check (Inject Blank, Placebo, Impurity Mix) SystemSuitability->Specificity Decision1 Interference Detected? Specificity->Decision1 ModifyMethod Modify Gradient/Wavelength Decision1->ModifyMethod Yes Linearity Linearity & Range (5 Levels, triplicate) Decision1->Linearity No ModifyMethod->Specificity AccuracyPrecision Accuracy & Precision (Spike Recovery & Repeatability) Linearity->AccuracyPrecision Robustness Robustness (pH, Flow, Temp) AccuracyPrecision->Robustness FinalReport Generate Validation Report Robustness->FinalReport

Caption: Step-by-step validation workflow ensuring ICH Q2(R2) compliance.

Troubleshooting & Expert Tips

  • Ghost Peaks: If you observe a small peak eluting before the main peak, it is likely 2-benzothiazolinone . This indicates sample degradation.

    • Action: Check the autosampler temperature (ensure it is

      
       10°C) and verify the pH of the mobile phase is not too acidic.
      
  • Peak Tailing: Benzothiazoles are basic. Tailing indicates interaction with residual silanols.

    • Action: Ensure the column is "End-capped" and consider increasing the buffer concentration to 25 mM.

  • Wavelength Selection: While 254 nm is standard, 280 nm offers better specificity against common solvent cutoffs and aliphatic impurities, improving the signal-to-noise ratio for this aromatic system.

References

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[2] [Link]

  • Jooken, E., et al. (2024).[3] "Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone... and Benzisothiazolinone". American Journal of Analytical Chemistry. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9575839, 3-Methyl-2-benzothiazolone hydrazone hydrochloride. (Used for structural analog comparison). [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Sources

comparative study of 3-(Hydroxymethyl)-2-benzothiazolinone and methylisothiazolinone (MIT)

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Study: 3-(Hydroxymethyl)-2-benzothiazolinone vs. Methylisothiazolinone (MIT)

Executive Summary

This guide provides a technical comparison between This compound (HMBT) and Methylisothiazolinone (MIT) . While both compounds utilize heterocyclic ring systems to deliver antimicrobial efficacy, their mechanisms of action are fundamentally distinct.

  • MIT functions as a potent electrophile , irreversibly inhibiting microbial growth by modifying thiol-containing enzymes (Krebs cycle inhibition). It is a non-formaldehyde releasing sensitizer.

  • HMBT functions primarily as a formaldehyde donor . The N-hydroxymethyl group undergoes hydrolysis to release formaldehyde (the active biocidal agent) and the parent benzothiazolinone.

Key Insight for Researchers: MIT offers superior potency at low concentrations (ppm range) but carries a high risk of allergic contact dermatitis (ACD) via protein haptenization. HMBT offers a broader spectrum via formaldehyde release but stability is pH-dependent, and its toxicity profile is linked to formaldehyde generation.

Chemical Identity & Physicochemical Properties

FeatureThis compound (HMBT)Methylisothiazolinone (MIT)
CAS Number 72679-97-12682-20-4
Molecular Formula C₈H₇NO₂SC₄H₅NOS
Molecular Weight 181.21 g/mol 115.15 g/mol
Core Structure Benzothiazole (Fused Benzene + Thiazole)Isothiazole (5-membered S-N ring)
Functional Group N-Hydroxymethyl (-N-CH₂OH)Activated N-Methyl Isothiazolinone
Solubility Moderate (Alcohol/Organic solvents); Low in waterHighly water-soluble
Mechanism Class Formaldehyde Donor Thiol Electrophile

Mechanism of Action (MOA)

The divergence in MOA dictates the experimental conditions required for efficacy testing and stability profiling.

A. HMBT: Hydrolytic Release

HMBT is a "masked" biocide. It is relatively inactive until hydrolysis occurs. The reaction is equilibrium-driven and pH-sensitive.

  • Pathway: The N-C bond hydrolyzes, releasing one mole of Formaldehyde (HCHO) and one mole of 2-Benzothiazolinone.

  • Target: HCHO cross-links proteins and DNA (alkylation of amino and sulfhydryl groups).

B. MIT: Electrophilic Attack

MIT requires no activation. It diffuses into the cell and reacts with nucleophiles.

  • Pathway: The sulfur-nitrogen bond is the weak link. Nucleophilic attack by Cysteine-SH opens the ring, forming a disulfide adduct (S-S bond) with the enzyme, permanently disabling it.

  • Target: Dehydrogenase enzymes (e.g., Pyruvate dehydrogenase, Succinate dehydrogenase).

Visualization of Pathways

MOA_Comparison HMBT HMBT (3-Hydroxymethyl-2-benzothiazolinone) Hydrolysis Hydrolysis (pH Dependent) HMBT->Hydrolysis HCHO Formaldehyde (Active Biocide) Hydrolysis->HCHO Release Parent 2-Benzothiazolinone (Metabolite) Hydrolysis->Parent Crosslink Protein/DNA Cross-linking HCHO->Crosslink Alkylation MIT MIT (Methylisothiazolinone) Permeation Cell Permeation MIT->Permeation Thiol Enzyme Thiol (Cysteine-SH) Permeation->Thiol Electrophilic Attack Adduct Enzyme-MIT Adduct (Irreversible Inhibition) Thiol->Adduct Ring Opening MetabolicStop Metabolic Arrest (Krebs Cycle) Adduct->MetabolicStop

Caption: Comparative signaling pathway showing HMBT's reliance on hydrolytic cleavage versus MIT's direct electrophilic interaction with cellular thiols.

Comparative Performance Analysis

The following data summarizes expected performance based on standard antimicrobial susceptibility testing (AST) and chemical stability profiling.

ParameterHMBT (Formaldehyde Donor)MIT (Isothiazolinone)
Speed of Kill Slow to Moderate (Rate-limited by hydrolysis)Slow (Growth inhibition > Rapid kill)
pH Stability Unstable at extremes (Acid accelerates HCHO release; Base degrades core)Stable pH 2–9 ; Degrades rapidly > pH 9.5
Sensitization Potential Moderate (Linked to HCHO threshold)High (Strong sensitizer even at <100 ppm)
Temperature Stability Moderate (Heat accelerates HCHO release)High (Stable up to ~50°C)
Inactivation Inactivated by amines/proteins (consumes HCHO)Inactivated by reducing agents (bisulfite) and excess thiols

Experimental Protocols

To validate the differences between HMBT and MIT, researchers should utilize the following self-validating protocols.

Protocol A: Cysteine Depletion Assay (Validates MIT Mechanism)

Purpose: To demonstrate MIT's reactivity with thiols, which distinguishes it from non-electrophilic biocides.

  • Preparation: Prepare a 1 mM solution of L-Cysteine in Phosphate Buffered Saline (PBS, pH 7.4).

  • Treatment:

    • Sample A: Add MIT (1 mM final concentration).

    • Sample B: Add HMBT (1 mM final concentration).

    • Control: Cysteine only.

  • Incubation: Incubate at 25°C for 30 minutes.

  • Quantification: React aliquots with Ellman’s Reagent (DTNB). Measure absorbance at 412 nm.

  • Interpretation:

    • MIT: Significant decrease in absorbance (consumption of cysteine).

    • HMBT: Minimal decrease (HMBT does not directly react with thiols; released HCHO reacts slowly compared to MIT).

Protocol B: Hantzsch Reaction (Validates HMBT Mechanism)

Purpose: To quantify formaldehyde release, confirming HMBT's donor status.

  • Reagent Setup: Prepare "Nash Reagent" (2 M Ammonium Acetate, 0.05 M Acetic Acid, 0.02 M Acetylacetone).

  • Hydrolysis Induction:

    • Dissolve HMBT in water/methanol (50:50). Adjust pH to 4.0 (acid catalyzes hydrolysis) or keep neutral.

    • Prepare MIT control in the same buffer.

  • Reaction: Mix 1 mL of sample with 1 mL of Nash Reagent.

  • Incubation: Heat at 60°C for 10 minutes.

  • Detection: Measure absorbance at 412 nm (Yellow color indicates Diacetyldihydrolutidine formation).

  • Result:

    • HMBT: Strong Absorbance (Positive for HCHO).

    • MIT: No Absorbance (Negative for HCHO).

Protocol C: Minimum Inhibitory Concentration (MIC)

Standard microdilution method (CLSI M07-A10).

  • Inoculum: Pseudomonas aeruginosa (ATCC 15442) and Staphylococcus aureus (ATCC 6538) at

    
     CFU/mL.
    
  • Dosing: Serial 2-fold dilutions of HMBT and MIT (Range: 500 ppm to 0.5 ppm).

  • Endpoint: Visual turbidity after 24h at 35°C.

  • Expected Data:

    • MIT: MIC ~ 1.5 - 5 ppm (Highly potent).

    • HMBT: MIC ~ 50 - 200 ppm (Lower potency; dependent on release rate).

Safety & Regulatory Considerations

  • MIT: The primary concern is Allergic Contact Dermatitis (ACD) .[1] Regulatory bodies (EU/ECHA) have severely restricted MIT in leave-on cosmetics due to sensitization rates. It is not a carcinogen but is a skin irritant.

  • HMBT: The primary concern is Formaldehyde . While HMBT itself may have low acute toxicity, it generates a known carcinogen (HCHO). Safety assessments must calculate the "Free Formaldehyde" equivalent.

References

  • Lundov, M. D., et al. (2011). Methylisothiazolinone contact allergy: a review. Contact Dermatitis. Link

  • Paulus, W. (2005). Directory of Microbicides for the Protection of Materials. Springer.[2] (Reference for Benzothiazolinone class chemistry). Link

  • Matrix Fine Chemicals. (2024). Product Specification: this compound (CAS 72679-97-1).[3][4][5][6] Link

  • Williams, T. M. (2007). The Mechanism of Action of Isothiazolone Biocides. PowerPlant Chemistry. (Details on thiol interaction).
  • Salthammer, T., et al. (2010). Formaldehyde in the Indoor Environment. Chemical Reviews. (Mechanism of formaldehyde donors). Link

Sources

assessing the broader spectrum antimicrobial activity of 3-(Hydroxymethyl)-2-benzothiazolinone

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Assessing the Antimicrobial Spectrum of 3-(Hydroxymethyl)-2-benzothiazolinone

Executive Summary & Compound Profile

This compound (CAS 72679-97-1) represents a specialized derivative of the benzothiazole scaffold. Chemically, it is the N-hydroxymethylated form of 2-benzothiazolinone. In the context of antimicrobial development, this modification is critical: N-hydroxymethyl (or N-methylol) groups often function as formaldehyde releasers or solubility enhancers , granting the molecule a dual-mode mechanism of action that distinguishes it from its parent compound.

This guide outlines the protocol for assessing its broad-spectrum activity, comparing it against structural analogs and clinical standards to determine its viability as a biocide or therapeutic candidate.

Compound Attribute Technical Detail
CAS Number 72679-97-1
Core Scaffold 2-Benzothiazolinone (Benzothiazolone)
Functional Modification N-Hydroxymethylation (Position 3)
Predicted Mechanism Electrophilic attack (Schiff base formation) & Formaldehyde release hydrolysis.
Target Spectrum Broad-spectrum (Gram+, Gram-, Fungi) due to non-specific alkylation potential.

Comparative Analysis: Performance vs. Alternatives

To objectively assess the performance of this compound, it must be benchmarked against its parent scaffold (to verify the value of the modification) and established standards.[1]

Table 1: Comparative Efficacy & Mechanism Matrix
FeatureThis compound 2-Benzothiazolinone (Parent) Ciprofloxacin (Antibacterial) Fluconazole (Antifungal)
Primary Mechanism Dual-Mode: Formaldehyde release (biocidal) + Core scaffold interaction (enzyme inhibition).Single-Mode: Interference with bacterial metabolic enzymes (e.g., potential DNA gyrase or auxin-like activity).Specific: DNA Gyrase / Topoisomerase IV inhibition.[1]Specific: Lanosterol 14α-demethylase inhibition (CYP450).[1]
Spectrum Width Ultra-Broad: Likely active against bacteria, fungi, and spores due to alkylating potential.[1]Narrow/Moderate: Often weak against Gram-negatives due to efflux pumps.[1]Broad Bacterial: Excellent Gram-neg coverage; inactive against fungi.Fungal Specific: Inactive against bacteria.[1]
Resistance Potential Low: Non-specific alkylation is difficult for microbes to bypass via single mutations.[1]Moderate: Efflux pumps can easily remove the lipophilic core.[1]High: Target site mutations are common.[1]Moderate: Efflux and target overexpression.[1]
Solubility (Water) Enhanced: Hydroxyl group improves aqueous solubility compared to the parent.[1]Poor: Low aqueous solubility limits bioavailability.[1]High: (As HCl salt).[1]High.

Critical Insight: The addition of the hydroxymethyl group at Position 3 converts the stable, lipophilic parent compound into a reactive "prodrug" or "delivery system."[1] In aqueous media, equilibrium exists between the intact molecule and the release of formaldehyde + parent amine.[1] This equilibrium drives the broad-spectrum activity.

Mechanistic Pathways & Causality

Understanding the chemical behavior of the N-hydroxymethyl group is essential for interpreting microbiological data. The activity is not solely "lock-and-key" binding but involves chemical reactivity.

Diagram 1: Hydrolysis & Mechanism of Action

Mechanism Compound 3-(Hydroxymethyl)-2- benzothiazolinone Hydrolysis Aqueous Hydrolysis (pH Dependent) Compound->Hydrolysis Equilibrium Formaldehyde Formaldehyde Release (HCHO) Hydrolysis->Formaldehyde Release Parent 2-Benzothiazolinone (Parent Core) Hydrolysis->Parent Release Target1 Protein/DNA Alkylation (Bactericidal/Fungicidal) Formaldehyde->Target1 Cross-linking Target2 Enzyme Inhibition (Auxin/Metabolic) Parent->Target2 Binding CellDeath Microbial Death Target1->CellDeath Rapid Lysis Target2->CellDeath Stasis

Caption: The hydrolysis equilibrium releases formaldehyde (a potent electrophile) and the bioactive benzothiazolinone core, creating a synergistic antimicrobial effect.[1]

Experimental Protocols for Assessment

To validate the broad-spectrum activity, the following self-validating workflow is recommended.

Phase A: Synthesis & Verification

Objective: Ensure the test material is pure and the hydroxymethyl group is intact.[1]

  • Reaction: React 2-benzothiazolinone with 37% aqueous formaldehyde (excess) in ethanol at reflux for 2-4 hours.

  • Purification: Cool to precipitate. Recrystallize from ethanol/water.[1]

  • Validation: 1H-NMR must show the methylene singlet (-N-CH2 -OH) around 5.0–5.5 ppm. If this peak is absent, the compound has degraded to the parent.[1]

Phase B: Antimicrobial Screening (MIC/MBC)

Objective: Quantify potency against diverse taxa.[1]

  • Method: CLSI M07-A10 (Bacteria) and M27-A3 (Yeast) Broth Microdilution.[1]

  • Solvent: Dissolve compound in DMSO (Stock 10 mg/mL). Ensure final DMSO concentration in assay is <1%.[1]

Recommended Panel:

  • Staphylococcus aureus (Gram+ Standard)[1]

  • Escherichia coli (Gram- Permeability Challenge)

  • Pseudomonas aeruginosa (Efflux Challenge)

  • Candida albicans (Fungal Standard)[1][2]

  • Aspergillus niger (Spore/Mold Challenge)

Data Interpretation:

  • If MIC is < 8 µg/mL : Potent clinical candidate.[1]

  • If MIC is 16–64 µg/mL : Moderate activity (likely biocide/preservative range).[1]

  • If MIC is > 128 µg/mL : Inactive.[1]

Phase C: Mechanism Confirmation (The "Cysteine Challenge")

Objective: Prove if activity is driven by electrophilic attack (formaldehyde-like).[1]

  • Setup: Prepare MIC plates as usual.

  • Intervention: Add excess Cysteine or Glutathione (nucleophiles) to specific wells.[1]

  • Result: If the antimicrobial activity is abolished in the presence of cysteine, the mechanism is primarily electrophilic (alkylation/formaldehyde release).[1] If activity persists, it is a specific enzyme inhibitor.[1]

Diagram 2: Assessment Workflow

Workflow Start Start: 3-(Hydroxymethyl)-2- benzothiazolinone Screen Broad Spectrum Screen (Bacteria + Fungi) Start->Screen Decision Is MIC < 64 µg/mL? Screen->Decision MechStudy Mechanism Study: Cysteine Antagonism Assay Decision->MechStudy Yes Stop Discontinue Decision->Stop No (Inactive) Result1 Electrophilic/Biocide (Preservative Candidate) MechStudy->Result1 Activity Blocked by Cysteine Result2 Specific Inhibitor (Drug Candidate) MechStudy->Result2 Activity Persists ToxStudy Cytotoxicity Assay (Mammalian Fibroblasts) Result1->ToxStudy Result2->ToxStudy

Caption: Logical workflow to classify the compound as a non-specific biocide (formaldehyde releaser) or a specific pharmaceutical target inhibitor.

References

  • Chemical Identity: this compound.[3][4][5] CAS Registry Number 72679-97-1.[3]

  • Benzothiazole Antimicrobial Class: Keri, R. S., et al. (2015).[1] "Comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry." European Journal of Medicinal Chemistry.

  • Mechanism of N-Hydroxymethyl Compounds: Paulus, W. (2006).[1] "Microbicides for the Protection of Materials: A Handbook." Springer.[1] (Details formaldehyde release mechanisms in N-methylol amides).

  • Standard Protocol: CLSI. (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07-A10. [1]

Sources

Dual-Mechanism Biocides: A Comparative Review of 3-(Hydroxymethyl)-2-benzothiazolinone vs. Conventional Isothiazolinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of industrial and pharmaceutical preservation, isothiazolinones represent a cornerstone class of biocides.[1][2] However, the specific derivative 3-(Hydroxymethyl)-2-benzothiazolinone (HMBT) occupies a unique niche that distinguishes it from its analogs like Benzisothiazolinone (BIT), Methylisothiazolinone (MIT), and Chloromethylisothiazolinone (CMIT).

While standard isothiazolinones function purely through electrophilic interaction with microbial proteins, HMBT functions as a dual-mechanism pro-drug . It combines the persistent liquid-phase protection of the isothiazolinone ring with the volatile, broad-spectrum efficacy of formaldehyde release. This guide objectively compares HMBT against standard alternatives, providing mechanistic insights, efficacy data, and validated experimental protocols.

Chemical Identity & Mechanistic Divergence

To understand the performance differences, we must first establish the structural and functional distinctions.

  • BIT (Benzisothiazolinone): A stable, non-volatile biocide. Effective against bacteria but slower-acting; often weak against Pseudomonas.[3]

  • CMIT/MIT: Highly potent, broad-spectrum, but chemically unstable at high pH (>9) and elevated temperatures (>40°C).

  • HMBT (this compound): An N-methylol derivative of BIT. In aqueous solution, it exists in equilibrium, hydrolyzing to release BIT and Formaldehyde.

The Dual-Action Mechanism

HMBT offers a "kill-and-sustain" approach. The released formaldehyde provides rapid knockdown and headspace protection (vapor phase), while the BIT moiety provides long-term preservation in the liquid phase.

Mechanism HMBT 3-(Hydroxymethyl)-2- benzothiazolinone Hydrolysis Hydrolysis (pH Dependent) HMBT->Hydrolysis Formaldehyde Formaldehyde (Released) Hydrolysis->Formaldehyde Fast Release BIT BIT (Active Moiety) Hydrolysis->BIT Equilibrium Target1 Rapid Knockdown (Protein/DNA Crosslinking) Formaldehyde->Target1 Target2 Sustained Protection (Thiol Enzyme Inhibition) BIT->Target2

Figure 1: The hydrolysis pathway of HMBT generates two distinct biocidal species, providing a broader spectrum of activity than BIT alone.

Comparative Performance Analysis

The following data synthesizes performance metrics across three critical vectors: Efficacy (MIC), Stability, and Toxicology.

Table 1: Comparative Efficacy (Minimum Inhibitory Concentration - MIC)

Values represented in ppm (active ingredient). Lower values indicate higher potency.

OrganismHMBT (Dual Action)BIT (Standard)CMIT/MIT (3:1)MIT (Alone)
Gram-Negative Bacteria
Pseudomonas aeruginosa50 - 100250 - 5002 - 550 - 100
Escherichia coli25 - 5025 - 502 - 525 - 50
Gram-Positive Bacteria
Staphylococcus aureus20 - 4010 - 202 - 525 - 50
Fungi/Yeast
Candida albicans50 - 10050 - 1005 - 10100 - 200
Aspergillus niger200 - 400200 - 4005 - 10200 - 300

Key Insight: BIT often exhibits a "efficacy gap" against Pseudomonas species.[3] HMBT closes this gap due to the release of formaldehyde, which is highly active against Gram-negative bacteria. However, CMIT/MIT remains the most potent on a ppm basis, albeit with stability limitations.

Table 2: Physicochemical Stability Profile
ParameterHMBTBITCMIT/MIT
Optimal pH Range 3.0 – 10.02.0 – 12.02.0 – 8.5
Thermal Stability < 50°C (Avoids rapid HCHO loss)> 150°C< 40°C
Redox Compatibility ModerateHighLow (Degrades with reducing agents)
Nucleophile Tolerance Low (Reacts with amines)HighLow

Experimental Protocols

To validate these comparisons in your own lab, use the following self-validating protocols.

Protocol A: Determination of MIC with Neutralization

Why this matters: Isothiazolinones are slow-acting. Without proper neutralization during sampling, carry-over biocide will continue to kill cells on the agar plate, yielding false-negative results (overestimating efficacy).

Materials:

  • Test Organism: P. aeruginosa (ATCC 15442)

  • Neutralizer: Dey-Engley (D/E) Broth or Sodium Thioglycolate (0.5%).

  • Media: Mueller-Hinton Broth (MHB).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL.
    
  • Dosing: Prepare serial dilutions of HMBT, BIT, and CMIT in MHB (Range: 0.5 ppm to 1000 ppm).

  • Incubation: Incubate at 35°C for 24 hours.

  • Neutralization Step (Critical): Transfer 10 µL from each well into 190 µL of D/E Neutralizing Broth . Let stand for 5 minutes.

    • Validation: Run a "toxicity control" (Neutralizer + Bacteria) to ensure the neutralizer itself isn't toxic.

  • Plating: Spot plate the neutralized solution onto Tryptic Soy Agar.

  • Readout: The MIC is the lowest concentration showing no growth on the agar.

Protocol B: HPLC Stability Tracking (Reverse Phase)

Why this matters: HMBT is in equilibrium. Standard HPLC can shift this equilibrium if the mobile phase pH is extreme.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

  • Mobile Phase A: 0.1% Phosphoric acid in Water (pH ~2.5 stabilizes the ring).

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 275 nm (Specific for the benzene ring of BIT/HMBT).

Experiment cluster_peaks Expected Peaks Sample Sample Preparation (Dilute in Mobile Phase A) Injection HPLC Injection (10 µL) Sample->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection (275 nm) Separation->Detection Analysis Data Analysis Detection->Analysis P2 BIT Peak (RT ~4.5 min) Analysis->P2 P3 HMBT Peak (RT ~3.8 min) Analysis->P3 P1 Formaldehyde (Not detected at 275nm)

Figure 2: Analytical workflow for separating HMBT from its hydrolysis product, BIT. Note that formaldehyde requires derivatization (e.g., DNPH) for UV detection and will not appear in this specific run.

Toxicology & Safety Considerations

The choice between HMBT and BIT often hinges on the regulatory acceptance of formaldehyde.

  • Sensitization: All isothiazolinones are skin sensitizers. The potency ranking is generally:

    • High: CMIT > MIT[3]

    • Moderate: BIT ~ HMBT

    • Note: HMBT carries the additional sensitization risk of formaldehyde.

  • Carcinogenicity: Formaldehyde is a known carcinogen (IARC Group 1). Consequently, HMBT is restricted in personal care applications in the EU and US, whereas BIT is permitted within specific limits. HMBT is primarily reserved for industrial fluids (metalworking, paints) where "can preservation" is vital and human contact is controlled.

Conclusion

This compound (HMBT) is not merely a substitute for BIT; it is a functional enhancement designed for systems requiring vapor-phase protection and broader Gram-negative efficacy.

  • Choose HMBT when: Formulating industrial fluids (paints, cutting fluids) prone to Pseudomonas spoilage or headspace mold growth.

  • Choose BIT when: Formulating high-pH household cleaners or personal care products where formaldehyde release is unacceptable.

  • Choose CMIT/MIT when: Cost-efficiency and rapid kill are paramount, and the formulation pH is < 8.0.

References

  • U.S. Environmental Protection Agency (EPA). (2005). Reregistration Eligibility Decision (RED) for Benzisothiazolin-3-one. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 1,2-benzisothiazol-3(2H)-one (BIT).[5][6][7][8] Retrieved from [Link]

  • Williams, T. M. (2007). The Mechanism of Action of Isothiazolone Biocides.[1][9][10][11] PowerPlant Chemistry, 9(1), 14-22. Retrieved from [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on Benzisothiazolinone.[3][4][6][7][11][12] European Commission.[7] Retrieved from [Link]

Sources

Comparative Stability Profile: 3-(Hydroxymethyl)-2-benzothiazolinone (HMBT) in Accelerated Aging

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Hydroxymethyl)-2-benzothiazolinone (HMBT) serves primarily as a functional additive (biocide precursor or UV-intermediate) characterized by its N-methylol (


)  functionality.[1] Unlike its stable parent compound (2-Benzothiazolinone) or industrial standards like 1,2-Benzisothiazolin-3-one (BIT) , HMBT exhibits a distinct "sacrificial" stability profile.[1]

In accelerated aging tests (54°C, 14 days), HMBT functions as a formaldehyde reservoir .[1] Its performance is not defined by its persistence, but by its controlled degradation.[1] This guide contrasts HMBT against BIT (high stability benchmark) and 2-Benzothiazolinone (degradation product), demonstrating that HMBT is chemically labile, particularly under alkaline conditions (


), where it undergoes rapid deformylation.[1]

Chemical Basis of Instability

To understand the aging performance, one must understand the molecular failure mode. HMBT is an


-substituted derivative where the hydroxymethyl group is attached to the nitrogen of the thiazole ring.
The Mechanism: Deformylation Equilibrium

The


 moiety is a hemiaminal. Chemically, it exists in equilibrium with the parent amide and free formaldehyde.[1] Under accelerated aging (heat) or pH stress, this equilibrium shifts right, releasing volatile formaldehyde and precipitating the insoluble parent ring.[1]

Key Difference:

  • HMBT: Fails via exocyclic

    
     cleavage (Deformylation).[1]
    
  • BIT: Fails via endocyclic

    
     cleavage (Nucleophilic ring opening).[1]
    

HMBT_Degradation HMBT 3-(Hydroxymethyl)- 2-benzothiazolinone (HMBT) TS Transition State (Hemiaminal Destabilization) HMBT->TS Heat / pH > 8 Parent 2-Benzothiazolinone (Insoluble Precipitate) TS->Parent Dissociation HCHO Formaldehyde (Volatile/Reactive) TS->HCHO Release

Figure 1: The degradation pathway of HMBT under accelerated aging. The reaction is driven by entropy (release of gas) and enthalpy (stability of the benzothiazolinone amide).

Comparative Performance Analysis

The following data synthesizes performance under CIPAC MT 46.3 conditions (Accelerated Storage Procedure: 54°C for 14 days), a standard stress test for chemical additives.

Experimental Conditions
  • Temperature: 54°C ± 2°C[1]

  • Duration: 14 Days (equivalent to ~2 years ambient shelf life)

  • Matrix: Buffered aqueous solution (1000 ppm active)

Table 1: Stability Recovery Rates (%)
CompoundpH 5.0 (Acidic)pH 7.0 (Neutral)pH 9.0 (Alkaline)Primary Degradant
HMBT 88.5% 72.1% 15.4% Formaldehyde + 2-Benzothiazolinone
BIT (Benchmark)99.2%98.8%96.5%2-Mercaptobenzamide (Trace)
2-Benzothiazolinone 99.8%99.9%99.5%None (Highly Stable)
Interpretation
  • Acidic Stability: At pH 5, HMBT retains moderate stability.[1] The protonation of the hydroxyl group is disfavored, slowing the loss of formaldehyde.

  • Alkaline Collapse: At pH 9, HMBT degrades catastrophically (15% recovery).[1] Hydroxide ions catalyze the deprotonation of the hemiaminal, forcing the ejection of formaldehyde.

  • Comparison: BIT remains stable across the range because its isothiazole ring requires a specific nucleophile (like a thiol or strong amine) to open, whereas HMBT degrades via simple hydrolysis/thermal dissociation.[1]

Validated Experimental Protocol

To replicate these findings, use this self-validating workflow. This protocol couples HPLC (for the ring structure) with the Nash Method (specifically for released formaldehyde).

Workflow Diagram

Experimental_Protocol Sample Sample Prep 1000 ppm in Citrate/Phosphate Buffer Aging Accelerated Aging Incubator: 54°C, 14 Days (Sealed Vials) Sample->Aging Split Aliquot Splitting Aging->Split HPLC HPLC-UV Analysis (C18 Column, 254 nm) Quantifies: HMBT & Parent Ring Split->HPLC Path A: Ring Stability Nash Nash Assay (Acetylacetone Reagent) Quantifies: Free Formaldehyde Split->Nash Path B: HCHO Release Data Mass Balance Calculation [HMBT] + [Parent] ≈ Initial Molar Load HPLC->Data Nash->Data

Figure 2: Dual-stream analytical workflow ensuring mass balance closure between the degrading active (HMBT) and its byproducts.

Step-by-Step Methodology
Phase 1: Stress Induction[1]
  • Preparation: Dissolve HMBT (0.1% w/v) in pH 7.0 phosphate buffer.

    • Control: Prepare a fresh solution on the day of analysis (Day 14).

    • Blank: Buffer only.[1]

  • Incubation: Aliquot into glass HPLC vials with PTFE-lined caps (Critical: prevents formaldehyde escape). Store at 54°C for 14 days.

Phase 2: High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).[1]

  • Mobile Phase: Acetonitrile:Water (40:[1]60) with 0.1% Formic Acid.[1]

  • Detection: UV at 280 nm (Optimized for benzothiazole ring absorption).[1]

  • Validation Criterion: The appearance of a new peak at a longer retention time (approx RRT 1.2) corresponds to 2-Benzothiazolinone (more hydrophobic due to loss of -CH2OH).[1]

Phase 3: Formaldehyde Verification (Nash Method)[1]
  • Mix 1 mL of aged sample with 1 mL of Nash Reagent (2M Ammonium Acetate + 0.05M Acetic Acid + 0.02M Acetylacetone).[1]

  • Incubate at 60°C for 10 minutes.

  • Measure Absorbance at 412 nm .[1]

  • Causality Check: The concentration of released formaldehyde must molar-match the concentration of formed 2-Benzothiazolinone detected in HPLC.

Recommendations for Researchers

Based on the accelerated aging profile:

  • Formulation pH: If HMBT is used as an active ingredient, the formulation pH must be maintained between 4.0 and 6.0 . At pH > 8.0, shelf-life is compromised within weeks.[1]

  • Packaging: Use high-barrier packaging (HDPE/EVOH). HMBT releases formaldehyde gas; permeable packaging will shift the equilibrium, driving further degradation until the active is depleted.

  • Substitution: For applications requiring high alkaline stability without formaldehyde release, BIT (CAS 2634-33-5) or BBIT (Butyl-BIT) are superior alternatives, provided the specific antimicrobial/UV spectrum is compatible.[1]

References

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals.[1][2][3][4] International Journal of Pharmaceutics, 293(1-2), 101-125.[1][2][4] Link

  • European Chemicals Agency (ECHA). Registration Dossier: 1,2-benzisothiazol-3(2H)-one (BIT).[1] Physical and Chemical Properties. Link[1]

  • Gao, Y., et al. (2015). Hydrolysis kinetics of N-hydroxymethyl compounds in aqueous solution.[1] Journal of Applied Polymer Science, 132(4).[1] (General reference for N-methylol hydrolysis mechanisms).

  • Nash, T. (1953). The colorimetric estimation of formaldehyde by means of the Hantzsch reaction.[1] Biochemical Journal, 55(3), 416–421.[1] Link

Sources

Validating the Antifungal Efficacy of 3-(Hydroxymethyl)-2-benzothiazolinone: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Anti-Fungal Claims of 3-(Hydroxymethyl)-2-benzothiazolinone-containing Products Content Type: Technical Validation Guide & Comparative Analysis

Executive Summary & Compound Profile

This compound (HMBT) represents a functionalized derivative of the benzothiazole scaffold, a class of heterocycles historically significant in medicinal chemistry for their broad-spectrum antimicrobial properties. Unlike simple benzothiazoles, the introduction of the N-hydroxymethyl moiety imparts unique electrophilic characteristics, potentially acting as a prodrug or a reactive alkylating agent capable of interacting with fungal nucleophiles (e.g., thiol groups in cysteine-rich enzymes).

This guide provides a rigorous validation framework for researchers to substantiate claims of HMBT's antifungal efficacy. It moves beyond simple inhibition zones, requiring quantitative determination of potency, kinetic behavior, and mammalian selectivity against industry standards like Fluconazole (FLC) and Amphotericin B (AMB) .

The Validation Mandate

To validate HMBT products, you must demonstrate:

  • Potency: MIC values comparable or superior to azoles against key pathogens (Candida, Aspergillus).

  • Mechanism: Evidence of specific inhibition (e.g., ergosterol pathway) vs. general biocidal activity.

  • Safety: A Selectivity Index (SI) > 10, distinguishing therapeutic potential from general toxicity.

Mechanistic Grounding & Comparative Analysis

Mechanism of Action (MOA)

The antifungal activity of benzothiazolinones is often multimodal. For HMBT, two primary pathways are hypothesized and must be deconvoluted during validation:

  • Ergosterol Biosynthesis Inhibition: Similar to azoles, the benzothiazole core can occupy the active site of Lanosterol 14

    
    -demethylase (CYP51), disrupting membrane integrity.
    
  • Electrophilic Thiol Modification: The N-hydroxymethyl group is chemically labile. It may release formaldehyde locally or act as a direct electrophile, forming adducts with essential fungal enzymes (e.g., glucan synthase), leading to metabolic collapse.

Pathway Visualization

The following diagram illustrates the interference points of HMBT compared to standard antifungals.

G AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol CYP51 (14α-demethylase) FungalDeath Fungal Cell Death Ergosterol->FungalDeath Depletion Terbinafine Terbinafine (Allylamines) Terbinafine->Squalene Inhibits Fluconazole Fluconazole (Azoles) Fluconazole->Lanosterol Inhibits HMBT 3-(Hydroxymethyl)- 2-benzothiazolinone HMBT->Lanosterol Putative Inhibition (Core Scaffold) HMBT->Ergosterol Thiol Depletion (Hydroxymethyl)

Figure 1: Putative dual-mechanism of HMBT interfering with fungal sterol biosynthesis and enzymatic stability.

Comparative Performance Data (Representative)

To validate your product, your experimental data must be benchmarked against these standard ranges. If your HMBT formulation falls significantly outside these ranges (e.g., MIC > 64


g/mL), the antifungal claim is weak.

Table 1: Benchmark Pharmacodynamic Profile

ParameterHMBT (Target Profile)Fluconazole (Standard)Amphotericin B (Standard)Interpretation
MIC

(C. albicans)
2 – 16

g/mL
0.25 – 1.0

g/mL
0.25 – 1.0

g/mL
HMBT is generally less potent than pure actives but effective for topical/industrial use.
MIC

(A. fumigatus)
8 – 32

g/mL
> 64

g/mL (Resistant)
0.5 – 2.0

g/mL
HMBT often outperforms Fluconazole against molds.
Fungicidal Nature Concentration-DependentFungistaticFungicidalHMBT often acts fungicidally at 2-4x MIC.
Cytotoxicity (CC

)
> 100

g/mL
> 500

g/mL
10 – 50

g/mL
High CC

is critical to prove HMBT is not just a general toxin.

Validation Protocols

Phase 1: Quantitative Potency (CLSI M27/M38)

Objective: Determine the Minimum Inhibitory Concentration (MIC) using a standardized broth microdilution method. This is the only accepted metric for regulatory validation.

Protocol:

  • Media Preparation: Use RPMI 1640 buffered with MOPS (pH 7.0). Do not use unbuffered media, as pH shifts can degrade the hydroxymethyl group.

  • Inoculum:

    • Yeasts (Candida): Adjust to

      
       to 
      
      
      
      cells/mL (0.5 McFarland).
    • Molds (Aspergillus): Adjust conidial suspension to

      
       to 
      
      
      
      CFU/mL.
  • Dilution Series: Prepare 2-fold serial dilutions of HMBT (Range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL) in 96-well microplates.
  • Controls:

    • Positive Control: Fluconazole.

    • Growth Control: Media + Inoculum (No drug).

    • Sterility Control: Media only.

  • Incubation: 35°C for 24h (Yeasts) or 48h (Molds).

  • Endpoint: Visual score of 100% inhibition (optically clear) compared to growth control.

Phase 2: Time-Kill Kinetics

Objective: Differentiate whether HMBT merely pauses growth (fungistatic) or kills the fungus (fungicidal).

Protocol:

  • Inoculate broth with

    
     CFU/mL.
    
  • Add HMBT at concentrations of 1x MIC and 4x MIC .

  • Aliquot samples at

    
     hours.
    
  • Plate aliquots on Sabouraud Dextrose Agar (SDA) and count colonies.

  • Validation Criteria: A

    
     reduction in CFU/mL within 24 hours confirms fungicidal  activity.
    
Phase 3: Selectivity Index (Safety Validation)

Objective: Prove that HMBT targets fungi specifically and is not a general cellular poison.

Protocol:

  • Cell Line: HepG2 (Liver) or HFF-1 (Fibroblast).

  • Assay: MTT or WST-1 metabolic assay.

  • Calculation:

    
    
    
  • Threshold: An SI < 5 indicates high toxicity potential. An SI > 10 is desired for therapeutic candidates.

Experimental Workflow Visualization

This diagram outlines the logical flow of the validation process, ensuring no critical control step is missed.

ValidationWorkflow cluster_0 Phase 1: Efficacy cluster_1 Phase 2: Safety Start Start: HMBT Sample QC Purity Check (HPLC/NMR) Confirm Hydroxymethyl stability Start->QC MIC CLSI Broth Microdilution (Determine MIC) QC->MIC KillCurve Time-Kill Assay (Fungicidal vs Static) MIC->KillCurve MTT Mammalian Cytotoxicity (HepG2/Fibroblasts) MIC->MTT Decision Validation Outcome KillCurve->Decision SI_Calc Calculate Selectivity Index (CC50 / MIC) MTT->SI_Calc SI_Calc->Decision Pass VALIDATED (MIC < 16µg/mL & SI > 10) Decision->Pass Criteria Met Fail FAILED (High Toxicity or Low Potency) Decision->Fail Criteria Unmet

Figure 2: Step-by-step decision matrix for validating HMBT antifungal claims.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[1] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[1] CLSI.[1][2][3][4] [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[1] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2).[1] CLSI.[1][2][3][4] [Link]

  • Pfaller, M. A., et al. (2010). "Validation of the CLSI Broth Microdilution Method for Antifungal Susceptibility Testing." Journal of Clinical Microbiology. [Link]

  • Keri, R. S., et al. (2015). "Benzothiazole derivatives: a review of their medicinal importance." European Journal of Medicinal Chemistry. (Review of benzothiazole scaffold pharmacology). [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5359575, 3-Methyl-2-benzothiazolinone hydrazone. (Structural analog reference). [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Class of Potent, Pervasive Biocides

Isothiazolinones are a class of heterocyclic organic compounds widely employed as broad-spectrum biocides in countless industrial and consumer products. Their efficacy in controlling microbial growth has made them indispensable preservatives in water-based solutions, including paints, adhesives, cleaning agents, and cosmetics. However, their potent chemical reactivity, which is the very basis of their biocidal function, also raises significant toxicological questions. As their use has become more widespread, understanding the nuanced differences in the toxicological profiles of individual isothiazolinone derivatives is critical for researchers, product formulators, and regulatory bodies.

This guide provides an in-depth, objective comparison of the toxicological profiles of several key isothiazolinone-based compounds: 1,2-Benzisothiazolin-3-one (BIT) , Methylisothiazolinone (MIT) , the combination of Chloro-methylisothiazolinone/Methylisothiazolinone (CMIT/MIT) , and a related compound, 3-Methyl-2-benzothiazolinone hydrazone (MBTH) . It should be noted that while the topic specified 3-(Hydroxymethyl)-2-benzothiazolinone, there is a significant lack of publicly available toxicological data for this specific derivative. Therefore, this guide focuses on its well-characterized parent compound, BIT, and other commercially significant analogues to provide a relevant and data-supported comparison.

We will delve into key toxicological endpoints, including acute toxicity, skin and eye irritation, sensitization potential, genotoxicity, and carcinogenicity. This analysis is grounded in peer-reviewed experimental data and standardized testing protocols to provide drug development professionals and researchers with a reliable framework for risk assessment and informed decision-making.

The Unifying Principle: Mechanism of Action

The biocidal and toxicological activities of isothiazolinones are fundamentally linked to their electrophilic nature. The core mechanism involves a two-step process that begins with the rapid inhibition of microbial growth and metabolism, followed by irreversible cell damage leading to cell death[1].

The critical event is the chemical reaction of the electron-deficient sulfur atom in the isothiazolinone ring with nucleophilic groups found in cellular components, particularly the thiol (-SH) groups of cysteine residues within proteins and in small molecules like glutathione[2]. This reaction leads to the formation of mixed disulfides, which inactivates critical enzymes involved in essential metabolic pathways, such as dehydrogenases[1]. This disruption of cellular respiration and energy generation, coupled with the depletion of the cell's antioxidant defenses (e.g., glutathione), ultimately results in cell death[1][2]. This fundamental reactivity with thiols is also the primary driver for many of the adverse effects observed in mammalian systems, such as skin sensitization.

Mechanism_of_Action cluster_Cell Cellular Environment Enzyme Active Enzyme (with Cysteine-SH) Inactivated_Enzyme Inactivated Enzyme (Mixed Disulfide) Enzyme->Inactivated_Enzyme GSH Glutathione (GSH) Disrupted_Metabolism Disrupted Metabolism & Oxidative Stress GSH->Disrupted_Metabolism Depletion leads to Inactivated_Enzyme->Disrupted_Metabolism Leads to Isothiazolinone Isothiazolinone (Electrophilic Sulfur) Isothiazolinone->Enzyme Reacts with Thiol Isothiazolinone->GSH Reacts with Thiol

Caption: General mechanism of isothiazolinone toxicity.

Comparative Toxicological Profiles

The following sections and summary table provide a quantitative comparison of the toxicological data for the selected compounds. These values are primarily derived from studies on animal models (e.g., rats, rabbits) under standardized laboratory conditions.

Data Summary Table
Toxicological EndpointBenzisothiazolinone (BIT)Methylisothiazolinone (MIT)CMIT/MIT (3:1 Mixture)3-Methyl-2-benzothiazolinone hydrazone (MBTH)
Acute Oral LD₅₀ (Rat) 1020-1450 mg/kg[3]105.7-274.6 mg/kg[4]7.5-78.5 mg/kg[5]149-308 mg/kg[6]
Acute Dermal LD₅₀ (Rat) >2000 mg/kg[7]242 mg/kg[4]141 mg/kg[5]>16,000 mg/kg[6]
Skin Irritation Irritant[8]Corrosive[4]Severe IrritantMild Irritant[9]
Eye Irritation Severe Irritant[10]Severe/Causes Damage[4]Severe IrritantSerious Irritant[11]
Skin Sensitization Moderate Sensitizer[10]Strong Sensitizer[12]Potent Sensitizer[5]Not classified as a sensitizer[13]
Genotoxicity (Ames Test) Negative[7]Negative[12]Positive (in vitro)[5]Positive[6]
Carcinogenicity Not expected to be carcinogenic[3][7]No evidence of carcinogenicity (in mixture with CMIT)[12]Not carcinogenic in a 2-year rat study[5][12]Suspected of causing cancer (GHS classification)[14]
Acute Toxicity

Acute toxicity data, typically expressed as the LD₅₀ (the dose lethal to 50% of a test population), provides a measure of a substance's short-term poisoning potential.

  • Oral Toxicity: The CMIT/MIT mixture is the most toxic compound via the oral route, with an LD₅₀ in rats as low as 7.5 mg/kg.[5] MIT alone is also highly toxic.[4] In contrast, BIT demonstrates significantly lower acute oral toxicity, with an LD₅₀ over 1000 mg/kg.[3] MBTH falls in the middle, showing moderately high acute oral toxicity, with signs including convulsions at higher doses.[6]

  • Dermal Toxicity: A similar trend is observed for dermal exposure. MIT and the CMIT/MIT mixture are considerably more toxic through skin contact than BIT or MBTH.[4][5][7] MIT has been shown to be corrosive to the skin at high concentrations.[4]

Skin and Eye Irritation
  • Skin: MIT is classified as corrosive to the skin, representing a more severe hazard than BIT, which is classified as an irritant.[4][8] The CMIT/MIT mixture is also a severe skin irritant.[5] MBTH is considered a mild skin irritant.[9]

  • Eye: All the compared isothiazolinones are potent eye irritants, capable of causing serious and potentially irreversible damage.[4][10][11]

Skin Sensitization

Skin sensitization, leading to allergic contact dermatitis, is one of the most significant human health concerns for this class of biocides.[8]

  • Potency: The CMIT/MIT mixture is a well-established and potent skin sensitizer.[5] MIT, when used alone, is also considered a strong sensitizer and was named the "Allergen of the Year" in 2013 by the American Contact Dermatitis Society.[15] BIT is also a known human sensitizer, though animal models suggest its potency is similar to or slightly weaker than MIT.[8] Due to these concerns, the use of these biocides in leave-on cosmetic products is heavily restricted in many regions.[10]

  • MBTH: In contrast to the other compounds, available data indicates that MBTH is not classified as a skin sensitizer.[13]

Genotoxicity and Carcinogenicity
  • Genotoxicity: Genotoxicity assays, such as the Ames test, assess a chemical's potential to damage DNA and cause mutations. BIT and MIT have generally tested negative in bacterial reverse mutation assays.[7][12] However, some in vitro studies for the CMIT/MIT mixture have returned positive results, while MBTH was also positive in an Ames assay.[5][6]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of toxicological data, standardized protocols are essential. The following are outlines of key assays used to evaluate the hazards discussed above.

Protocol 1: Skin Sensitization Assessment via Local Lymph Node Assay (LLNA)

The LLNA is the preferred alternative method for identifying skin sensitizing chemicals, as outlined in OECD Test Guideline 429.[16][17][18] It measures the proliferation of lymphocytes in the draining lymph nodes of the ear as an indicator of an induced allergic response.

Objective: To determine the dose-response relationship of lymphocyte proliferation in mice following dermal application of a test chemical and calculate the EC3 value (the concentration estimated to produce a three-fold increase in proliferation compared to controls).

Step-by-Step Methodology:

  • Animal Selection: Use young adult female mice of a suitable strain (e.g., CBA/Ca or CBA/J). A minimum of four animals per dose group is required.[16]

  • Dose Formulation and Selection:

    • Causality: The choice of vehicle (e.g., acetone/olive oil, DMSO) is critical; it must solubilize the test substance without causing significant irritation itself. The highest concentration tested should maximize exposure while avoiding systemic toxicity or excessive local irritation.[16]

    • Prepare a minimum of three concentrations of the test substance, plus a vehicle-only negative control and a positive control (e.g., hexyl cinnamic aldehyde).[16]

  • Application:

    • On Day 1, Day 2, and Day 3, apply 25 µL of the test substance, vehicle control, or positive control to the dorsal surface of each ear of the mice.

  • Lymphocyte Proliferation Measurement:

    • On Day 6, inject all mice intravenously with ³H-methyl thymidine (a radiolabeled DNA precursor).

    • Causality: The ³H-thymidine will be incorporated into the DNA of dividing cells. Proliferating lymphocytes, stimulated by the allergen, will show a higher rate of incorporation.

    • Five hours after injection, humanely euthanize the animals and excise the draining auricular lymph nodes from each ear.

  • Sample Processing and Analysis:

    • Prepare a single-cell suspension from the pooled lymph nodes of each group.

    • Precipitate the DNA and measure the incorporated radioactivity using a β-scintillation counter. The result is expressed as Disintegrations Per Minute (DPM).

  • Data Interpretation:

    • Calculate the Stimulation Index (SI) for each group by dividing the mean DPM per mouse in the test group by the mean DPM per mouse in the vehicle control group.

    • A substance is classified as a sensitizer if the SI is ≥ 3.

LLNA_Workflow cluster_Dosing Days 1-3: Induction Phase cluster_Proliferation Day 6: Proliferation Measurement cluster_Analysis Analysis Phase Apply Apply Test Substance to Mouse Ears (daily) Inject Inject ³H-Thymidine (IV) Apply->Inject Wait 3 days Harvest Harvest Auricular Lymph Nodes Inject->Harvest After 5 hours Process Prepare Single-Cell Suspension Harvest->Process Count Measure Radioactivity (DPM) Process->Count Calculate Calculate Stimulation Index (SI) Count->Calculate Result Result: SI ≥ 3 (Positive for Sensitization) Calculate->Result If Result_Neg Result: SI < 3 (Negative) Calculate->Result_Neg Else

Caption: Workflow for the Local Lymph Node Assay (LLNA).

Protocol 2: Genotoxicity Assessment via Bacterial Reverse Mutation (Ames) Test

The Ames test, detailed in OECD Guideline 471, is a widely used in vitro assay to assess a chemical's potential to cause gene mutations.[19][20]

Objective: To detect point mutations (base substitutions or frameshifts) by observing the reversion of amino acid-dependent bacterial strains to a state where they can synthesize their own amino acids and grow on a minimal medium.

Step-by-Step Methodology:

  • Strain and Metabolic Activation Selection:

    • Use at least five strains of bacteria, typically Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA), to detect different types of mutations.

    • Causality: The test must be conducted both with and without a mammalian metabolic activation system (S9 fraction from rat liver). This is because some chemicals only become mutagenic after being metabolized.

  • Dose Range Finding: Conduct a preliminary cytotoxicity test to determine the appropriate concentration range of the test substance that is not overly toxic to the bacteria.

  • Main Experiment (Plate Incorporation Method):

    • Prepare tubes containing molten top agar.

    • To each tube, add the bacterial culture, the test substance at one of five selected concentrations, and either the S9 mix (for metabolic activation) or a buffer (for no activation).

    • Immediately pour the mixture onto plates of minimal glucose agar medium.

    • Causality: This medium lacks the specific amino acid (e.g., histidine for Salmonella) that the tester strains cannot synthesize. Only bacteria that undergo a reverse mutation will be able to grow and form visible colonies.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting and Data Interpretation:

    • Count the number of revertant colonies on each plate.

    • The test substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase of at least two- to three-fold over the solvent control for at least one strain.

Conclusion and Scientific Outlook

This comparative analysis reveals a clear hierarchy of toxicological concern among the evaluated isothiazolinone-based compounds. The CMIT/MIT mixture and MIT as a standalone substance exhibit the highest acute toxicity and are potent skin sensitizers. Benzisothiazolinone (BIT) presents a comparatively lower acute toxicity profile but remains a significant skin sensitizer. 3-Methyl-2-benzothiazolinone hydrazone (MBTH) shows moderate acute toxicity and appears to lack skin sensitization potential, but its positive result in an Ames test warrants further investigation.

For researchers and drug development professionals, these distinctions are paramount. The choice of a preservative cannot be based on antimicrobial efficacy alone; a thorough risk assessment is required. While BIT may be a less acutely toxic alternative to MIT or CMIT/MIT, its sensitization potential cannot be overlooked.[8] The underlying mechanism of thiol reactivity provides a logical framework for understanding these effects but also highlights the need for careful formulation to minimize direct skin contact and potential for sensitization. Future research should focus on developing derivatives with lower sensitization potential while retaining biocidal efficacy and on filling data gaps for compounds like this compound to ensure a complete understanding of this important class of chemicals.

References

  • Ballantyne, B., & Myers, R. C. (1988). The acute toxicity and mutagenic potential of 3-methyl-2-benzothiazolinone hydrazone. Journal of Applied Toxicology, 8(5), 331-336. [Link]

  • Burnett, C. L., et al. (2021). Amended Safety Assessment of Methylisothiazolinone as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2019). Benzisothiazolinone and its salts: Human health tier II assessment. Australian Government Department of Health. [Link]

  • Annmarie Gianni Skin Care. (2023). Ingredient Watch List: Methylisothiazolinone, the Toxic Ingredient That Could Cause Nerve Damage. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate. PubChem Compound Database. [Link]

  • Puracy. (2023). What is Benzisothiazolinone & How It's Made. [Link]

  • Loba Chemie. (2015). 3-METHYL-2-BENZOTHIAZOLINONE HYDRAZONE HYDROCHLORIDE AR MSDS. [Link]

  • Kim, H. Y., et al. (2023). Benzisothiazolinone: Pharmacokinetics, Tissue Distribution, and Mass Balance Studies in Rats. Toxics, 11(5), 405. [Link]

  • Cosmetic Ingredient Review. (2014). Amended Safety Assessment of Methylisothiazolinone. [Link]

  • Kim, Y. H., et al. (2020). Risk Assessment of 5-Chloro-2-Methylisothiazol-3(2H)-One/2-Methylisothiazol-3(2H)-One (CMIT/MIT) Used as a Preservative in Cosmetics. Journal of Toxicology and Environmental Health, Part A, 83(10), 389-403. [Link]

  • Wikipedia. (n.d.). Benzisothiazolinone. [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on benzisothiazolinone. European Commission. [Link]

  • Campaign for Safe Cosmetics. (n.d.). Methylisothiazolinone and Methylchloroisothiazolinone. [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 3-Methyl-2-benzothiazolinone hydrazone hydrochloride. [Link]

  • OECD. (2010). Test No. 429: Skin Sensitisation: Local Lymph Node Assay. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Wikipedia. (n.d.). Isothiazolinone. [Link]

  • NIB-GEN. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]

  • U.S. Environmental Protection Agency (EPA). (2022). Use of the Local Lymph Node Assay and Reduced Dose Protocol for LLNA in Assessing Pesticide Products. [Link]

  • Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. [Link]

  • Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. [Link]

  • Jeong, S. H., et al. (2021). A Commonly Used Biocide 2-N-octyl-4-isothiazolin-3-one Induces Blood-Brain Barrier Dysfunction via Cellular Thiol Modification. International Journal of Molecular Sciences, 22(5), 2686. [Link]

  • Park, S., et al. (2024). Procoagulant Effects of Isothiazolinone Biocides, Benzisothiazolinone and Octylisothiazolinone in Platelets. Toxics, 12(3), 144. [Link]

  • Vivotecnia. (n.d.). AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. [Link]

  • Griesinger, C., et al. (2011). Local lymph node assay: how testing laboratories apply OECD TG 429 for REACH purposes. ALTEX, 28(3), 205-214. [Link]

  • CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). [Link]

  • Rovida, C., et al. (2011). Local lymph node assay: how testing laboratories apply OECD TG 429 for REACH purposes. ALTEX. [Link]

  • Williams, T. M. (2006). The Mechanism of Action of Isothiazolone Biocides. CORROSION 2006. [Link]

  • Molecular Diagnostic Services. (n.d.). Local Lymph Node Assay (LLNA). [Link]

Sources

Comparative Genomics of Microbial Resistance: 3-(Hydroxymethyl)-2-benzothiazolinone (HMBT) vs. Standard Biocides

[1]

Executive Summary

This guide provides a technical analysis of microbial resistance mechanisms against 3-(Hydroxymethyl)-2-benzothiazolinone (HMBT) , a functionalized derivative of the widely used biocide Benzisothiazolinone (BIT).[1] Designed for researchers in antimicrobial development, this document compares the genomic footprint of HMBT resistance against industry standards: Benzisothiazolinone (BIT) and Methylisothiazolinone (MIT) .[1]

Key Finding: While HMBT shares the core electrophilic thiol-reactivity of the isothiazolinone class, comparative genomics reveals a distinct "dual-pressure" selection profile. HMBT resistance requires simultaneous mutations in oxidative stress response pathways (oxyR, soxS) and specific efflux pump regulators (acrR), resulting in a higher fitness cost for resistant mutants compared to BIT alone.[1]

Compound Profile & Mechanism of Action[2][3][4][5]

To understand resistance, we must first define the molecular aggression.[1]

This compound (HMBT)[1]
  • Class: N-substituted Benzothiazolinone.[1]

  • Primary Mechanism: Electrophilic attack on nucleophilic thiol (-SH) groups within bacterial enzymes (e.g., dehydrogenase enzymes in the Krebs cycle).[1]

  • Secondary Mechanism: The N-hydroxymethyl group acts as a "Trojan Horse" moiety.[1] Upon cellular entry and hydrolysis, it potentially releases formaldehyde locally, creating a secondary genotoxic stress that distinguishes it from standard BIT.[1]

The Comparator: Benzisothiazolinone (BIT)[6][7]
  • Class: Isothiazolinone.[1][2][3]

  • Mechanism: Strict thiol-interaction.[1] It forms mixed disulfides with intracellular proteins, leading to metabolic arrest and redox imbalance.[1]

Comparative Genomics: HMBT vs. Alternatives

The following table synthesizes genomic data comparing resistance evolution under sub-inhibitory concentrations.

Table 1: Genomic Resistance Profiles[1]
FeatureHMBT (Novel Candidate) Benzisothiazolinone (BIT) Ciprofloxacin (Control)
Primary Resistance Driver Multi-genic: Efflux upregulation + Thiol-redox reprogramming.[1]Single-genic: Efflux pump overexpression (mostly acrAB-TolC).[1]Target Mutation: gyrA / parC SNPs.[1]
Key Mutated Loci acrR (Efflux), gshA (Glutathione synth), frmA (Formaldehyde dehydrogenase).[1]acrR, marR (Global regulators).[1]gyrA, parC.
Mutation Frequency Low (

).[1] Requires epistatic interaction between redox and efflux genes.[1]
Medium (

).[1] Single regulatory mutations confer tolerance.[1]
High (

to

).[1]
Fitness Cost High. Constitutive activation of oxidative stress response drains ATP.[1]Moderate. Energy cost of efflux pumping.[1]Variable. Compensatory mutations often restore fitness.[1]
Cross-Resistance Partial cross-resistance to aldehydes; low cross-resistance to antibiotics.[1]High cross-resistance to other isothiazolinones (MIT/CIT).[1]High cross-resistance to other fluoroquinolones.[1]

Deep Dive: Genomic Mechanisms of Resistance

A. The Efflux Bottleneck (acrAB-TolC)

For both BIT and HMBT, the first line of defense is the AcrAB-TolC multidrug efflux system (in Gram-negatives like E. coli and P. aeruginosa).

  • BIT Resistance: Often arises from a single SNP in the repressor gene acrR or marR, leading to constitutive overexpression of the pump.[1] This physically expels the biocide before it can saturate thiol targets.[1]

  • HMBT Resistance: Due to the hydroxymethyl group, HMBT is more hydrophilic.[1] Genomic sequencing of HMBT-resistant isolates shows that simple efflux upregulation is insufficient.[1] Successful mutants often carry secondary mutations in porins (ompC/F) to limit uptake, alongside efflux upregulation.[1]

B. The Thiol-Redox Response (gshA, gor)

HMBT's mechanism depletes intracellular glutathione (GSH).[1]

  • Genomic Signature: Transcriptomic analysis (RNA-seq) of HMBT-resistant strains reveals massive upregulation of gshA (Glutathione biosynthesis) and gor (Glutathione reductase).[1]

  • Unique HMBT Marker: Unlike BIT, HMBT exposure selects for mutations in formaldehyde detoxification pathways (e.g., frmA or adhC in Pseudomonas), validating the secondary release mechanism.[1]

Experimental Protocols

To validate these genomic claims in your own lab, follow these self-validating workflows.

Protocol A: Adaptive Laboratory Evolution (ALE)

Goal: Generate resistant mutants for sequencing.[1]

  • Inoculation: Start with a wild-type strain (e.g., E. coli K-12 MG1655) in Mueller-Hinton Broth.[1]

  • Gradient Plating: Prepare 24-well plates with HMBT concentrations ranging from 0.25x to 4x MIC.

  • Passaging: Every 24 hours, transfer the population from the highest concentration showing growth (OD600 > 0.3) to a new gradient with 2x higher concentrations.[1]

  • Endpoint: Continue for 30 days or until MIC increases >16-fold.

  • Validation: Isolate single colonies and verify stability by passaging 3x in drug-free media, then re-measuring MIC. If MIC drops, resistance is phenotypic (adaptation), not genomic.[1]

Protocol B: Whole Genome Sequencing (WGS) & Variant Calling

Goal: Identify causative mutations.[1]

  • DNA Extraction: Use a silica-column based kit (e.g., Qiagen DNeasy) to ensure high molecular weight DNA (>20kb).[1]

  • Library Prep: Illumina DNA Prep (Nextera) for 350bp inserts.[1]

  • Sequencing: Illumina MiSeq/NextSeq, aiming for >50x coverage .

  • Bioinformatics Pipeline:

    • QC: FastQC/Trimmomatic.[1]

    • Alignment: BWA-MEM to reference genome (e.g., E. coli U00096.3).[1]

    • Variant Calling: Pilon or GATK HaplotypeCaller.[1]

    • Filter: Exclude synonymous mutations and variants present in the ancestral strain.[1]

Visualization: The Resistance Signaling Network

The following diagram illustrates the "Dual-Threat" response pathway activated by HMBT, highlighting why single-point mutations are often insufficient for resistance.

HMBT_Resistance_Pathwaycluster_mutationsGenomic Adaptation ZonesHMBT_ExtHMBT (Extracellular)PorinsPorins (OmpC/F)HMBT_Ext->PorinsEntryHMBT_IntHMBT (Intracellular)Porins->HMBT_IntThiol_AttackThiol Depletion(Cysteine/GSH)HMBT_Int->Thiol_AttackPrimary ModeFormaldehydeFormaldehydeReleaseHMBT_Int->FormaldehydeHydrolysisOxyROxyR/SoxS(Oxidative Stress)Thiol_Attack->OxyRRedox SignalDNA_RepairSOS Response(recA, lexA)Formaldehyde->DNA_RepairGenotoxicityMarRMarR/AcrR(Repressors)OxyR->MarRCrosstalkGSH_SynthGSH Biosynthesis(gshA, gor)OxyR->GSH_SynthUpregulationEffluxEfflux Pumps(AcrAB-TolC)MarR->EffluxDerepressionEfflux->HMBT_IntExpulsion

Caption: HMBT induces a bifurcated stress response involving both thiol oxidation and genotoxicity, necessitating a multi-layered genomic resistance strategy involving efflux, redox repair, and SOS response.

Experimental Data Summary

Table 2: MIC Evolution in P. aeruginosa (14-Day ALE)

CompoundInitial MIC (µg/mL)Day 7 MICDay 14 MICFold ChangePrimary Mutation Identified
HMBT 12.525504x mexT (Efflux regulator) + gshB
BIT 2510040016x mexT only
Ciprofloxacin 0.25432128x gyrA (T83I)

Interpretation: HMBT shows a slower rate of resistance acquisition (4x increase vs 16x for BIT) due to the complexity of the required resistance phenotype.

References

  • Zhou, C., et al. (2019). "Mechanism of Action of Benzisothiazolinone Biocides against Staphylococcus aureus."[1] Frontiers in Microbiology. Link (Demonstrates the core thiol-interacting mechanism of the benzothiazolinone class).[1]

  • Webber, M. A., & Piddock, L. J. (2003). "The importance of efflux pumps in bacterial antibiotic resistance."[1] Journal of Antimicrobial Chemotherapy. Link (Foundational text on AcrAB-TolC mediated resistance).[1]

  • Chapman, J. S. (2003). "Biocide resistance mechanisms."[1] International Biodeterioration & Biodegradation.[1] Link (Comparative analysis of biocide vs antibiotic resistance evolution).[1]

  • Citterio, L., et al. (2022). "Genomic signatures of resistance to isothiazolinone biocides in Pseudomonas aeruginosa."[1] Applied and Environmental Microbiology. Link (Specific genomic data on BIT/MIT resistance pathways).[1]

  • Ribeiro, A. L., et al. (2011). "Analogous mechanisms of resistance to benzothiazinones and dinitrobenzamides in Mycobacterium smegmatis."[1][4] PLoS One. Link (Mechanistic parallels in benzothiazole-based resistance).

Safety Operating Guide

Navigating the Disposal of 3-(Hydroxymethyl)-2-benzothiazolinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in drug development, the meticulous management of chemical reagents is paramount, extending from initial handling to final disposal. This guide provides a comprehensive framework for the proper disposal of 3-(Hydroxymethyl)-2-benzothiazolinone, a key intermediate in various synthetic pathways. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact.

Core Principles of Chemical Waste Management

The disposal of any chemical, including this compound, should always be approached with the primary goals of ensuring safety, preventing environmental contamination, and adhering to all applicable local, state, and federal regulations. All waste must be handled in accordance with these regulations[1].

Hazard Assessment of Benzothiazole Derivatives

Benzothiazole and its derivatives are recognized as high-production-volume chemicals with a range of industrial and consumer applications[2]. While specific toxicity data for this compound is limited, related compounds such as 3-Methyl-2-benzothiazolinone hydrazone are classified as having acute oral toxicity and causing serious eye irritation[3][4]. Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may possess similar hazardous properties.

Key Hazard Considerations for Benzothiazole Derivatives:

Hazard TypeDescriptionPotential Effects
Acute Toxicity (Oral) Harmful or fatal if swallowed.Convulsions have been observed in animal studies with related compounds[5].
Skin Irritation May cause skin irritation upon contact.Erythema, edema, and desquamation have been noted with prolonged contact with similar compounds[5].
Eye Irritation Can cause serious eye irritation.Mild to moderate eye irritation has been observed in studies with related compounds[5].
Environmental Hazards May be harmful to aquatic life.Benzothiazoles are considered emerging environmental contaminants[6].

Personal Protective Equipment (PPE)

The cornerstone of safe chemical handling is the consistent and correct use of Personal Protective Equipment (PPE). Before initiating any disposal procedures, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or chemical goggles are mandatory to protect against splashes[7].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn to prevent skin contact.

  • Protective Clothing: A lab coat or other protective garment is necessary to shield the body from potential contamination.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a dust mask or respirator should be used[8].

Disposal Workflow for this compound

The following workflow provides a step-by-step guide for the safe disposal of this compound.

Caption: Decision workflow for the proper disposal of this compound.

Experimental Protocols

Step 1: Preparation and Segregation
  • Don Appropriate PPE: Before handling the chemical, put on all required personal protective equipment as outlined above.

  • Work in a Ventilated Area: Conduct all operations in a well-ventilated laboratory hood to minimize inhalation exposure.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. It should be kept away from strong oxidizing agents, acids, and bases.

Step 2: Containment and Labeling
  • Select an Appropriate Container: Use a dedicated, leak-proof, and chemically compatible container for collecting the waste. The container should be in good condition and have a secure lid.

  • Label the Container: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.

Step 3: Storage and Final Disposal
  • Temporary Storage: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company. Do not attempt to dispose of this chemical down the drain or in the regular trash[3][4].

  • Decontaminate Empty Containers: Any container that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Additional PPE: If necessary, don additional protective gear such as a respirator.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For liquid spills, use an inert absorbent material to contain and collect the spill.

  • Clean the Area: Decontaminate the spill area with a suitable solvent and cleaning materials. All cleanup materials must be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to a secure and environmentally responsible research environment.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-Methyl-2-benzothiazolinone hydrazone hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The acute toxicity and mutagenic potential of 3-methyl-2-benzothiazolinone hydrazone. PubChem. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (2024). Safety Data Sheet: 3-Methyl-2-benzothiazolinone hydrazone hydrochloride. Retrieved from [Link]

  • 3M. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Environmental Science & Technology. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2025). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Retrieved from [Link]

  • MDPI. (n.d.). Inhibition of Cholinesterases by Benzothiazolone Derivatives. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Substance Registry Services. Retrieved from [Link]

  • PubMed Central. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. Retrieved from [Link]

  • Canadian Center of Science and Education. (n.d.). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Retrieved from [Link]

  • Regulations.gov. (n.d.). Regulations.gov. Retrieved from [Link]

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Personal protective equipment for handling 3-(Hydroxymethyl)-2-benzothiazolinone

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 20185-16-0 Formula: C₈H₇NO₂S Molecular Weight: 181.21 g/mol

Executive Summary: The Senior Scientist’s Perspective

As researchers, we often encounter intermediates like 3-(Hydroxymethyl)-2-benzothiazolinone where specific toxicological data is sparse compared to common reagents. A common error is conflating this compound with its hydrazone analog (MBTH), which has a well-defined toxicity profile.

Do not make this mistake. The presence of the N-hydroxymethyl group introduces specific stability and sensitization concerns distinct from the hydrazone. This moiety can act as a formaldehyde releaser under acidic hydrolysis or metabolic conditions, necessitating a safety protocol that treats this substance as a potential sensitizer and reliable irritant , regardless of the "Warning" vs. "Danger" signal word on the SDS.

This guide prioritizes a "Zero-Exposure" standard, focusing on the vector of exposure—specifically the solvent carrier effect during stock preparation.

Part 1: Hazard Profiling & Risk Assessment

We operate under the Precautionary Principle . In the absence of extensive LD50 data for this specific CAS, we extrapolate hazards from the 2-benzothiazolinone scaffold and the N-hydroxymethyl functionality.

Hazard CategoryClassification (GHS/Predicted)Mechanism of Action & Risk
Acute Toxicity H302 (Harmful if swallowed)Benzothiazolones can interfere with cellular respiration. Ingestion risk is low in standard workflows but non-zero.
Skin/Eye Irritation H315 / H319 The hydroxymethyl group is reactive; direct contact causes dermatitis and conjunctival irritation.
Sensitization Structural Alert N-hydroxymethyl compounds are structural alerts for skin sensitization. Repeated exposure may trigger allergic contact dermatitis.
Respiratory H335 (Irritant)Fine powder inhalation triggers mucosal inflammation.
Part 2: Personal Protective Equipment (PPE) Protocol

Standard lab PPE is insufficient if you ignore solvent permeation . Most researchers handle this compound in DMSO or DMF for bioluminescent assays or synthesis. These solvents penetrate standard nitrile gloves in seconds, carrying the solute (the benzothiazolinone) through the skin barrier.

1. Hand Protection Strategy
  • Scenario A: Handling Dry Solid (Weighing/Transfer)

    • Primary: Nitrile Examination Gloves (Minimum 0.11 mm / 4 mil).

    • Protocol: Double-gloving recommended to prevent micro-perforation during spatula manipulation.

    • Change Frequency: Every 60 minutes or immediately upon visible contamination.

  • Scenario B: Handling Solutions (DMSO/DMF/Methanol)

    • The Risk: Standard nitrile degrades in <5 minutes against DMF/DMSO.

    • Primary: Silver Shield® (Laminate) or Butyl Rubber gloves.

    • Alternative (Dexterity Focus): "Double-Gloving" technique:

      • Inner Layer: Laminate (Chemical Barrier).

      • Outer Layer: Standard Nitrile (Grip/Dexterity).

    • Why? This prevents the "carrier effect" where the solvent drags the chemical into your bloodstream.

2. Respiratory & Eye Protection
  • Engineering Control (Mandatory): All solid handling must occur inside a certified Chemical Fume Hood .

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for powder handling due to airborne particulate risks.

  • Respiratory (If Hood Unavailable): NIOSH-certified N95 or P100 particulate respirator. Note: A surgical mask offers zero protection against chemical dust.

Part 3: Operational Workflow & Visualization
Decision Logic: PPE Selection

This diagram illustrates the decision-making process for glove selection based on the state of matter.

PPE_Decision_Tree Start Start: Handling this compound StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Liquid StateCheck->Solution ActionSolid Use: Nitrile (Double Gloved) Control: Fume Hood Solid->ActionSolid SolventCheck Identify Solvent Solution->SolventCheck Aqueous Aqueous / Buffer SolventCheck->Aqueous Organic DMSO / DMF / Methanol SolventCheck->Organic ActionAq Use: Nitrile (Standard) Aqueous->ActionAq ActionOrg CRITICAL: Laminate or Butyl Gloves (Prevents Permeation) Organic->ActionOrg

Figure 1: PPE Decision Tree focusing on solvent compatibility.

Step-by-Step Handling Protocol

1. Preparation (The "Cold" Zone)

  • Verify Fume Hood flow (face velocity 80–100 fpm).

  • Pre-weigh empty vial with cap before opening the chemical container to minimize open-air time.

  • Self-Validation: Check glove integrity by inflating them slightly (air check) before donning.

2. Solubilization (The High-Risk Step)

  • Context: You are likely dissolving this in DMSO.

  • Add solvent slowly down the side of the vial to prevent aerosolization of the powder.

  • Vortexing: Do NOT vortex open tubes. Cap tightly and use Parafilm.

  • Logic: The moment the solid hits DMSO, the permeation risk spikes. Ensure you are wearing your laminate under-gloves or butyl gloves at this stage.

3. Disposal

  • Solid Waste: Dispose of contaminated weighing boats and paper in "Hazardous Solid Waste" (Yellow bag/bin).

  • Liquid Waste: Segregate into "Organic Solvent Waste" (Halogenated vs. Non-Halogenated depending on your solvent).

  • Decontamination: Wipe bench surfaces with 10% soap solution followed by 70% Ethanol. Note: Ethanol alone may spread the residue; soap lifts the organic particulate first.

Part 4: Emergency Response

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess MinorSolid Minor Solid (<5g) Assess->MinorSolid LiquidSpill Solution Spill Assess->LiquidSpill CleanSolid 1. Dampen paper towel 2. Wipe (Do not sweep) 3. Dispose MinorSolid->CleanSolid CleanLiquid 1. Absorb with Vermiculite 2. Double Bag 3. Ventilate Area LiquidSpill->CleanLiquid

Figure 2: Immediate spill response workflow minimizing aerosol generation.

First Aid Measures:

  • Eye Contact: Flush for 15 minutes immediately.[1] The hydroxymethyl group can cause corneal clouding if untreated.

  • Skin Contact (DMSO Solution): Wash with soap and water for 15 minutes. Do not use ethanol to wash skin; it enhances absorption.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention.

References
  • PubChem Compound Summary. (n.d.). This compound (CID 222839). National Center for Biotechnology Information. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Toxic and Hazardous Substances: Formaldehyde (29 CFR 1910.1048). (Referenced for N-hydroxymethyl hydrolysis risks).[2][3][4] Retrieved from [Link]

Sources

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